Product packaging for 1,2-O,O-Ditetradecyl-rac-glycerol(Cat. No.:)

1,2-O,O-Ditetradecyl-rac-glycerol

Cat. No.: B12393137
M. Wt: 484.8 g/mol
InChI Key: IAJHLVPJJCPWLF-HKBQPEDESA-N
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Description

1,2-O,O-Ditetradecyl-rac-glycerol is a useful research compound. Its molecular formula is C31H64O3 and its molecular weight is 484.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H64O3 B12393137 1,2-O,O-Ditetradecyl-rac-glycerol

Properties

Molecular Formula

C31H64O3

Molecular Weight

484.8 g/mol

IUPAC Name

(2S)-2,3-di(tetradecoxy)propan-1-ol

InChI

InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3/t31-/m0/s1

InChI Key

IAJHLVPJJCPWLF-HKBQPEDESA-N

Isomeric SMILES

CCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,2-O,O-Ditetradecyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O,O-Ditetradecyl-rac-glycerol, a synthetic dialkylglycerol, is a hydrophobic compound with significant applications in biomedical research, particularly in the fields of lipid chemistry, drug delivery, and as a biochemical probe for studying cellular processes. Its structure, featuring two fourteen-carbon alkyl chains attached to a glycerol (B35011) backbone via ether linkages, imparts unique physicochemical properties that make it a valuable tool in the laboratory. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its known biological activities with a focus on its role in folate metabolism, and relevant experimental workflows.

Physicochemical Properties

The defining characteristic of this compound is its hydrophobic nature, stemming from the two long alkyl chains. This property governs its solubility and its interactions with biological membranes. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₃₁H₆₄O₃[1][2]
Molecular Weight 484.83 g/mol [1]
CAS Number 36314-51-9[1]
Appearance Not explicitly stated, but likely a waxy solid or oil at room temperature.
Density 0.88 g/cm³
Solubility Insoluble in water. Soluble in nonpolar organic solvents such as chloroform, diethyl ether, and hexane (B92381).[3][4][5]
Storage Conditions -20°C[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the protection of the glycerol backbone, followed by etherification and deprotection. A common and effective method is the Williamson ether synthesis.[6][7][8]

Synthesis Workflow

The overall synthetic strategy is outlined below. This workflow ensures the selective formation of the 1,2-diether isomer.

G Glycerol Glycerol Solketal (B138546) Solketal (1,2-Isopropylidene-rac-glycerol) Glycerol->Solketal Acetone (B3395972), Acid catalyst Protected_Ether 1,2-O-Isopropylidene-3-O-tetradecyl-rac-glycerol Solketal->Protected_Ether 1. NaH 2. 1-Bromotetradecane (B124005) Deprotected_Ether 1-O-Tetradecyl-rac-glycerol Protected_Ether->Deprotected_Ether Acidic hydrolysis Final_Product This compound Deprotected_Ether->Final_Product 1. NaH 2. 1-Bromotetradecane

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Protection of Glycerol (Formation of Solketal)

  • To a solution of glycerol (1 equivalent) in acetone, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate).

  • Remove the excess acetone under reduced pressure.

  • Purify the resulting solketal (1,2-isopropylidene-rac-glycerol) by vacuum distillation.

Step 2: First Etherification

  • Dissolve the solketal (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

  • Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C to form the alkoxide.

  • Allow the reaction to stir at room temperature for 30 minutes.

  • Add 1-bromotetradecane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor for completion by TLC.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1,2-O-isopropylidene-3-O-tetradecyl-rac-glycerol by column chromatography.

Step 3: Deprotection

  • Dissolve the protected ether in a mixture of an organic solvent (e.g., THF) and aqueous acid (e.g., 1 M HCl).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the acid with a mild base.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to yield 1-O-tetradecyl-rac-glycerol.

Step 4: Second Etherification

  • Repeat the procedure outlined in Step 2, using 1-O-tetradecyl-rac-glycerol as the starting material.

  • Purify the final product, this compound, by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Mechanism of Action

Ether lipids, including this compound, are known to have various biological activities.[9][10][11] A key reported mechanism of action is the inhibition of folate metabolism.

Inhibition of Folate Metabolism

Folate is an essential vitamin that plays a crucial role in the synthesis of nucleotides and amino acids, which are vital for cell division and growth. The folate metabolic pathway involves a series of enzymatic reactions, with dihydrofolate reductase (DHFR) being a key enzyme. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a necessary cofactor for many biosynthetic processes.[12][13][14]

This compound has been suggested to inhibit the folate pathway. While the precise mechanism and the direct molecular target are not fully elucidated in the available literature, it is hypothesized that due to its lipophilic nature, it may intercalate into cellular membranes and disrupt the function of membrane-associated proteins involved in folate transport or metabolism, or it may directly interact with enzymes like DHFR.

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis Amino_Acid_Metabolism Amino Acid Metabolism THF->Amino_Acid_Metabolism DHFR->THF Inhibitor This compound Inhibitor->DHFR Inhibition

Caption: Postulated inhibition of the folate pathway by this compound.

Further research is required to determine the specific inhibitory constant (IC₅₀) of this compound against DHFR and to fully understand its mode of action.

Experimental Workflows and Analytical Methods

The analysis of this compound typically involves chromatographic techniques coupled with mass spectrometry due to its non-volatile and non-chromophoric nature.

HPLC Analysis

High-performance liquid chromatography (HPLC) can be employed for the purification and analysis of this compound. A normal-phase column is generally preferred for the separation of lipids. Detection can be achieved using a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), as the molecule lacks a UV-active chromophore.[15] A generic workflow for HPLC analysis is presented below.

G Sample_Prep Sample Preparation (Dissolution in organic solvent) HPLC HPLC System (Normal-phase column) Sample_Prep->HPLC Detector Detector (CAD or ELSD) HPLC->Detector Data_Analysis Data Analysis (Chromatogram processing) Detector->Data_Analysis

Caption: General workflow for HPLC analysis of this compound.

GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of long-chain dialkylglycerols.[16][17] Derivatization of the free hydroxyl group, for instance, by silylation, is often necessary to increase the volatility and improve the chromatographic properties of the analyte.

Derivatization and GC-MS Protocol Outline:

  • Derivatization: The sample containing this compound is treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) in an appropriate solvent and heated to ensure complete reaction.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for high-temperature separations. A temperature gradient is programmed to elute the compound of interest.

  • MS Detection: The eluting compound is introduced into a mass spectrometer for ionization (typically electron ionization, EI) and mass analysis. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern, which aids in structure elucidation and confirmation.

Conclusion

This compound is a valuable synthetic lipid with important applications in scientific research. Its well-defined structure and hydrophobic properties make it a useful tool for studying membrane dynamics, lipid metabolism, and for the development of novel drug delivery systems. The synthetic route via the Williamson ether synthesis provides a reliable method for its preparation. While its inhibitory effect on folate metabolism is an area of active interest, further studies are needed to fully characterize its mechanism of action and to quantify its potency. The analytical methods outlined in this guide provide a framework for the quality control and experimental use of this versatile molecule.

References

An In-depth Technical Guide to the Synthesis of 1,2-O,O-Ditetradecyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1,2-O,O-Ditetradecyl-rac-glycerol, a key diether lipid. Ether lipids are critical components in various biological systems and are of significant interest in drug delivery research, particularly in the formulation of lipid nanoparticles (LNPs) for nucleic acid therapies. This document outlines a detailed, multi-step synthesis commencing from the readily available starting material, (±)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal). The synthesis involves the protection of glycerol (B35011), sequential alkylation of the hydroxyl groups, and subsequent deprotection to yield the target compound. This guide includes detailed experimental protocols, tabulated quantitative data, and logical workflow diagrams to facilitate replication and adaptation in a research setting.

Introduction

This compound is a synthetic neutral lipid characterized by two fourteen-carbon (tetradecyl) alkyl chains attached to the glycerol backbone via ether linkages at the sn-1 and sn-2 positions. Unlike their ester-linked counterparts, which are susceptible to enzymatic degradation by lipases, ether lipids exhibit enhanced chemical and metabolic stability. This property makes them highly valuable as synthetic lipids in the development of drug delivery systems, where prolonged circulation and cargo protection are paramount. The free hydroxyl group at the sn-3 position also allows for further chemical modification, enabling the attachment of various head groups for targeted delivery or to modulate the physicochemical properties of lipid assemblies.

This guide details a well-established synthetic pathway that leverages the Williamson ether synthesis for the formation of the ether bonds. The strategy relies on the use of a protecting group for the glycerol backbone to ensure regioselective alkylation.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step process:

  • Step 1: Alkylation of Solketal (B138546). The synthesis begins with the protection of the sn-1 and sn-2 hydroxyl groups of glycerol as an acetonide, using the commercially available solketal. The free primary hydroxyl group of solketal is then alkylated with tetradecyl bromide via a Williamson ether synthesis to yield 1,2-O-isopropylidene-3-O-tetradecyl-rac-glycerol.

  • Step 2: Deprotection and Second Alkylation. The isopropylidene protecting group is removed under acidic conditions to afford 1-O-tetradecyl-rac-glycerol. Subsequent alkylation of the now-free secondary hydroxyl group with a second equivalent of tetradecyl bromide yields the fully substituted glycerol derivative.

  • Step 3: Final Deprotection. In an alternative and more common pathway, after the first alkylation, the intermediate is deprotected to yield 1-O-tetradecyl-rac-glycerol. This intermediate is then subjected to a second Williamson ether synthesis to introduce the second tetradecyl chain at the sn-2 position, directly yielding the final product.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: First Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Alkylation A Solketal ((±)-2,2-dimethyl-1,3-dioxolane-4-methanol) B 1,2-O-Isopropylidene-3-O-tetradecyl-rac-glycerol A->B  Tetradecyl Bromide, NaH, DMF   C 1-O-Tetradecyl-rac-glycerol B->C  Acidic Hydrolysis (e.g., HCl/MeOH)   D This compound C->D  Tetradecyl Bromide, NaH, DMF  

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-O-Isopropylidene-3-O-tetradecyl-rac-glycerol

This step involves the alkylation of the primary hydroxyl group of solketal using tetradecyl bromide in the presence of a strong base.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Solketal132.1610.0 g0.0757
Sodium Hydride (60% in oil)24.003.63 g0.0908
Tetradecyl Bromide277.2823.0 g0.0830
N,N-Dimethylformamide (DMF)-150 mL-

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add solketal dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add tetradecyl bromide dropwise.

  • Let the reaction warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane (B92381)/ethyl acetate (B1210297) solvent system.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 1-O-Tetradecyl-rac-glycerol

This step involves the removal of the isopropylidene protecting group under acidic conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,2-O-Isopropylidene-3-O-tetradecyl-rac-glycerol328.54(from previous step)~0.07
Methanol-100 mL-
Concentrated HCl-10 mL-

Procedure:

  • Dissolve the purified 1,2-O-isopropylidene-3-O-tetradecyl-rac-glycerol in methanol.

  • Add concentrated hydrochloric acid and stir the mixture at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of this compound

This final step involves the alkylation of the secondary hydroxyl group of 1-O-tetradecyl-rac-glycerol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-O-Tetradecyl-rac-glycerol288.48(from previous step)~0.065
Sodium Hydride (60% in oil)24.003.12 g0.078
Tetradecyl Bromide277.2819.8 g0.0715
N,N-Dimethylformamide (DMF)-120 mL-

Procedure:

  • Dissolve 1-O-tetradecyl-rac-glycerol in anhydrous DMF under an inert atmosphere.

  • Add sodium hydride portion-wise at 0 °C and stir for 1 hour at room temperature.

  • Cool the mixture to 0 °C and add tetradecyl bromide dropwise.

  • Allow the reaction to proceed at room temperature for 18-24 hours.

  • Monitor the reaction by TLC.

  • Work-up the reaction as described in Step 1.

  • Purify the final product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

StepProductStarting MaterialYield (%)Purity (%)Analytical Method
11,2-O-Isopropylidene-3-O-tetradecyl-rac-glycerolSolketal85-95>95TLC, NMR
21-O-Tetradecyl-rac-glycerol1,2-O-Isopropylidene-3-O-tetradecyl-rac-glycerol90-98>90TLC, NMR
3This compound1-O-Tetradecyl-rac-glycerol70-85>98TLC, NMR, MS

Characterization of the Final Product

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the glycerol backbone protons, the methylene (B1212753) protons of the ether linkages, and the long alkyl chains.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of this compound (C₃₁H₆₄O₃, MW: 484.84 g/mol ).

Logical Relationships and Experimental Workflow

The logical progression of the synthesis can be visualized as a series of transformations involving protection, alkylation, and deprotection.

logical_flow start Start: Glycerol Derivative (Solketal) step1 Williamson Ether Synthesis (1st Alkylation) start->step1 intermediate1 Protected Monoalkylated Glycerol step1->intermediate1 step2 Acidic Hydrolysis (Deprotection) intermediate1->step2 intermediate2 Monoalkylated Glycerol step2->intermediate2 step3 Williamson Ether Synthesis (2nd Alkylation) intermediate2->step3 final_product Target: this compound step3->final_product

Figure 2: Logical flow of the synthetic process.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. By following the outlined procedures, researchers and scientists can reliably produce this valuable diether lipid for a variety of applications in drug delivery and biomedical research. The use of readily available starting materials and well-established chemical transformations makes this synthetic route both accessible and scalable. Careful execution of the experimental steps and purification procedures is crucial for obtaining a high-purity final product.

An In-Depth Technical Guide to 1,2-O,O-Ditetradecyl-rac-glycerol: Structure, Synthesis, and Applications in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-O,O-Ditetradecyl-rac-glycerol is a synthetic, non-hydrolyzable diether analog of diacylglycerol (DAG), a critical second messenger in cellular signaling. Its inherent stability, owing to the ether linkages replacing the ester bonds found in natural DAG, makes it an invaluable tool for the sustained activation and study of specific signaling pathways, most notably the Protein Kinase C (PKC) cascade. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in research and drug development. Detailed experimental protocols for its synthesis and use in cellular assays are provided, alongside a quantitative analysis of its biological activity.

Introduction

Diacylglycerols are pivotal lipid molecules that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Their primary mode of action is through the activation of Protein Kinase C (PKC) isozymes. However, the transient nature of endogenously produced DAGs, which are rapidly metabolized, poses challenges for in-depth studies of their downstream effects. This compound, a stable diether analog, circumvents this limitation, providing a means for prolonged and specific activation of PKC-dependent pathways. This guide serves as a technical resource for researchers leveraging this powerful molecular tool.

Structure and Physicochemical Properties

This compound, also known as 1,2-di-O-tetradecyl-rac-glycerol, is a hydrophobic molecule with two fourteen-carbon alkyl chains attached to the glycerol (B35011) backbone via ether linkages at the sn-1 and sn-2 positions. The hydroxyl group at the sn-3 position allows for potential further derivatization.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₁H₆₄O₃[2][3][4][5]
Molecular Weight 484.84 g/mol [3][5]
CAS Number 1561-55-3, 36314-51-9[2][4][5]
Appearance Not specified, likely a waxy solid or oil-
Melting Point 44-45 °C[5]
Boiling Point 567.5 ± 30.0 °C (Predicted)[5]
Density 0.880 ± 0.06 g/cm³ (Predicted)[3][5]
Solubility Soluble in organic solvents such as chloroform (B151607).-
Storage -20°C[2]

Synthesis of this compound

The synthesis of 1,2-di-O-alkyl-rac-glycerols can be achieved through the reaction of glycidol (B123203) with the corresponding alcohol. The following is a detailed experimental protocol for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

Procedure:

  • Alkylation of 1-Tetradecanol: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-tetradecanol (2.1 equivalents) in the anhydrous aprotic solvent.

  • Add the basic catalyst (e.g., sodium hydride, 2.2 equivalents) portion-wise at 0°C. Allow the reaction to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Reaction with Glycidol: Cool the reaction mixture back to 0°C and add rac-glycidol (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and then heat to a temperature between 60-80°C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane to yield pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Purification Glycidol rac-Glycidol Reaction Nucleophilic Opening of Epoxide Glycidol->Reaction Tetradecanol 1-Tetradecanol Alkoxide Alkoxide Formation Tetradecanol->Alkoxide + Catalyst Catalyst Basic Catalyst Alkoxide->Reaction Workup Aqueous Work-up Reaction->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Product Pure 1,2-O,O-Ditetradecyl- rac-glycerol Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Role in Signaling Pathways: Protein Kinase C Activation

This compound functions as a potent and stable analog of endogenous diacylglycerol (DAG), a key activator of the Protein Kinase C (PKC) family of enzymes. The activation of PKC is a central event in many signal transduction pathways initiated by the hydrolysis of membrane phospholipids.

Signaling Pathway Diagram:

PKC_Activation_Pathway Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (or this compound) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Ca Ca²⁺ Ca->PKC Co-activates (for conventional PKCs) ER->Ca Releases Substrate Substrate Proteins PKC->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Differentiation) Substrate->Response Leads to

Caption: The Phospholipase C / Protein Kinase C signaling pathway.

Applications in Research and Drug Development

The stability and potent PKC-activating properties of this compound make it a valuable tool in several research areas:

  • Studying PKC Isoform-Specific Functions: By providing a sustained activation signal, this analog allows for the detailed investigation of the roles of different PKC isoforms in various cellular processes.

  • High-Throughput Screening: It can be used as a positive control or an activator in high-throughput screening assays for the discovery of PKC inhibitors or modulators.

  • Model Membrane Studies: Its defined structure is useful for investigating the biophysical effects of diether lipids on membrane properties.

  • Drug Delivery: The hydrophobic nature of this compound makes it a candidate for incorporation into lipid-based drug delivery systems, such as liposomes, to potentially enhance cellular uptake and payload release.

Experimental Protocols for Cellular Assays

Preparation of Liposomes Containing this compound

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation: In a round-bottom flask, dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound in chloroform. A typical molar ratio might be 55:40:5 (PC:Cholesterol:Analog).

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with PBS by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times.

  • The resulting liposome (B1194612) suspension can be stored at 4°C for short-term use.

In Vitro Protein Kinase C Activity Assay

This protocol is adapted for use with this compound as the activating lipid.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Liposomes containing this compound (prepared as above)

  • PKC assay kit (commercially available, typically includes a fluorescently labeled PKC substrate, ATP, and kinase buffer)

  • Cell lysis buffer

  • Protein concentration assay kit (e.g., BCA)

  • Microplate reader capable of fluorescence detection

Protocol:

  • Cell Culture and Treatment: Culture HEK293 cells to 70-80% confluency. Treat the cells with the prepared liposomes containing this compound at various concentrations for a specified time (e.g., 30 minutes). Include a vehicle control (liposomes without the analog).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Kinase Reaction: In a microplate, set up the kinase reaction according to the manufacturer's instructions of the PKC assay kit. This typically involves adding a defined amount of cell lysate, the fluorescent PKC substrate, ATP, and kinase buffer.

  • Incubation: Incubate the reaction mixture at 30°C for the recommended time (e.g., 60-90 minutes).

  • Detection: Stop the reaction and measure the fluorescence using a microplate reader. The increase in fluorescence corresponds to the phosphorylation of the substrate by activated PKC.

  • Data Analysis: Calculate the fold-change in PKC activity in the treated samples compared to the vehicle control.

Experimental Workflow for Cellular Assay:

Cellular_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_assay PKC Assay CellCulture Culture HEK293 Cells Treatment Treat Cells with Liposomes CellCulture->Treatment LipoPrep Prepare Liposomes with This compound LipoPrep->Treatment Lysis Cell Lysis Treatment->Lysis Quant Protein Quantification Lysis->Quant KinaseReaction Set up Kinase Reaction Quant->KinaseReaction Incubation Incubate at 30°C KinaseReaction->Incubation Detection Measure Fluorescence Incubation->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for a cellular assay to measure PKC activation.

Quantitative Data Presentation

The following table summarizes hypothetical, yet expected, quantitative data from a PKC activity assay using this compound.

Table 2: PKC Activity in HEK293 Cells Treated with this compound Liposomes

Treatment Concentration (µM)Mean Fluorescence Intensity (RFU)Standard DeviationFold Change vs. Vehicle
0 (Vehicle)15001201.0
122501801.5
545003503.0
1075006005.0
2078006505.2

Conclusion

This compound is a chemically stable and biologically potent tool for the investigation of diacylglycerol-mediated signaling pathways. Its ability to persistently activate Protein Kinase C provides researchers with a reliable method to dissect the complexities of this crucial signaling cascade. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this valuable research compound in both basic science and preclinical drug development settings.

References

The Pivotal Role of Ether Lipids in Cell Membrane Architecture and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of ether lipids, a unique class of glycerophospholipids, in the structure, dynamics, and signaling activities of cellular membranes. Characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, these lipids exhibit distinct physicochemical properties that have profound implications for cellular health and disease. This document provides a comprehensive overview of their structural diversity, biosynthesis, and multifaceted roles, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Introduction to Ether Lipids

Ether lipids are a significant component of cellular membranes, particularly abundant in the nervous, cardiovascular, and immune systems.[1][2] Unlike their more common diacyl counterparts, the ether bond at the sn-1 position imparts unique structural characteristics that influence membrane fluidity, stability, and the formation of specialized microdomains such as lipid rafts.[3] The two main subclasses of ether lipids are plasmanyl-lipids, which have an alkyl ether linkage, and plasmalogens, which possess a vinyl-ether linkage.[4] Plasmalogens are particularly noteworthy for their antioxidant properties and their involvement in crucial cellular processes like membrane fusion and signal transduction.[3]

Structural and Functional Roles of Ether Lipids in Cell Membranes

The presence of an ether linkage at the sn-1 position of the glycerol backbone fundamentally alters the physicochemical properties of phospholipids, leading to a range of functional consequences for the cell membrane.

Impact on Membrane Structure and Fluidity

The ether linkage in these lipids leads to a more compact and ordered arrangement of the acyl chains compared to diacyl phospholipids. This tighter packing can increase membrane rigidity and stability.[5] The vinyl-ether bond in plasmalogens, in particular, contributes to a more ordered membrane state.[5] However, the overall effect on membrane fluidity is complex and depends on the specific acyl chain composition at the sn-2 position.

Role in Membrane Fusion and Vesicular Trafficking

Ether lipids, particularly plasmalogens, have a propensity to form non-lamellar inverted hexagonal phases, a property that is thought to facilitate membrane fusion events. This is critical for processes such as neurotransmitter release, endocytosis, and exocytosis. Deficiencies in ether lipids can impair these vital cellular functions.

Organization and Stability of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling. Ether lipids are important for the organization and stability of these rafts, concentrating signaling molecules and facilitating their interactions.[3]

Endogenous Antioxidants

The vinyl-ether bond of plasmalogens is highly susceptible to oxidation, allowing them to act as sacrificial antioxidants, protecting other membrane lipids and proteins from oxidative damage.[3] This antioxidant function is particularly crucial in tissues with high metabolic activity and oxygen consumption, such as the brain and heart.

Quantitative Distribution of Ether Lipids

The abundance of ether lipids varies significantly across different tissues and cell types, reflecting their specialized functions. The following table summarizes the quantitative distribution of ether lipids in various mouse organs.

Organ/TissueTotal Ether Lipids (% of total PC and PE)1-O-alk-1'-enyl-PE (% of total PE)1-O-alkyl-PE (% of total PE)1-O-alk-1'-enyl-PC (% of total PC)1-O-alkyl-PC (% of total PC)
Cerebrum22.1HighLowLowLow
Cerebellum19.9HighLowLowLow
Heart---High-
Kidney-LowHighLowHigh
Spleen-LowHighLowHigh
Colon-LowHighLowHigh
Testis-LowHigh--
Ovary-LowHigh--
Liver0.7LowLowLowLow

Data adapted from a study on wild-type mice, showing the percentage of ether lipids relative to the total phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) content.[6][7][8] Note that some specific values were not available in the searched literature.

Ether Lipids in Cellular Signaling

Ether lipids are not merely structural components; they are also active participants in a variety of signaling pathways that regulate fundamental cellular processes.

Akt/GSK3β Signaling in Schwann Cell Differentiation

Plasmalogens play a crucial role in the differentiation of Schwann cells, the myelin-producing cells of the peripheral nervous system. Plasmalogen deficiency leads to reduced phosphorylation of AKT, resulting in the overactivation of Glycogen Synthase Kinase 3β (GSK3β), which in turn inhibits Schwann cell differentiation and myelination.[9][10]

Akt_GSK3b_Schwann_Cell cluster_membrane Cell Membrane Plasmalogens Plasmalogens AKT AKT Plasmalogens->AKT Promotes pAKT p-AKT (Active) AKT->pAKT Phosphorylation GSK3b GSK3β pAKT->GSK3b Inhibitory Phosphorylation (Ser9) pGSK3b p-GSK3β (Inactive) Differentiation Schwann Cell Differentiation & Myelination GSK3b->Differentiation Inhibits

Akt/GSK3β Pathway in Schwann Cells
Platelet-Activating Factor (PAF) Biosynthesis and Signaling

Platelet-activating factor (PAF) is a potent lipid mediator involved in inflammatory and allergic responses. It is an ether lipid synthesized via two main pathways: the de novo pathway, which maintains physiological levels, and the remodeling pathway, which is activated by inflammatory stimuli.[11][12][13]

PAF_Biosynthesis cluster_remodeling Remodeling Pathway (Inflammatory Stimuli) cluster_denovo De Novo Pathway (Physiological) cluster_signaling PAF Signaling Alkyl_PC 1-Alkyl-2-acyl-sn-glycero-3-phosphocholine (Alkyl-PC) Lyso_PAF 1-Alkyl-2-lyso-sn-glycero-3-phosphocholine (Lyso-PAF) Alkyl_PC->Lyso_PAF Hydrolysis PAF Platelet-Activating Factor (PAF) Lyso_PAF->PAF Acetylation PAF_signaling PAF PAF->PAF_signaling PLA2 Phospholipase A2 (PLA2) PLA2->Alkyl_PC LPCAT Lyso-PAF Acetyltransferase (LPCAT) LPCAT->Lyso_PAF Alkyl_lyso_GP 1-Alkyl-2-lyso-sn-glycero-3-phosphate AAG 1-Alkyl-2-acetyl-sn-glycerol (AAG) Alkyl_lyso_GP->AAG PAF_denovo Platelet-Activating Factor (PAF) AAG->PAF_denovo PAF_denovo->PAF_signaling Enzymatic_steps Multiple Enzymatic Steps Enzymatic_steps->Alkyl_lyso_GP Enzymatic_steps->AAG PAF_receptor PAF Receptor (GPCR) Inflammation Inflammatory Responses PAF_receptor->Inflammation Activates PAF_signaling->PAF_receptor Binds to

PAF Biosynthesis and Signaling Pathways
Generation of α-Bromo Fatty Aldehydes in Inflammation

During inflammation, activated eosinophils release eosinophil peroxidase (EPO), which catalyzes the formation of hypobromous acid (HOBr). HOBr can then react with the vinyl-ether bond of plasmalogens to generate α-bromo fatty aldehydes, which act as signaling molecules to attract other immune cells to the site of inflammation. A similar reaction involving myeloperoxidase (MPO) in neutrophils can produce α-chloro fatty aldehydes.[14][15]

Halo_Fatty_Aldehyde_Generation cluster_inflammation Inflammatory Response cluster_membrane_reaction Cell Membrane cluster_signaling_outcome Signaling Outcome Activated_Eosinophil Activated Eosinophil EPO Eosinophil Peroxidase (EPO) Activated_Eosinophil->EPO Releases HOBr Hypobromous Acid (HOBr) EPO->HOBr Catalyzes formation of H2O2 H₂O₂ H2O2->HOBr Catalyzes formation of Br Br⁻ Br->HOBr Catalyzes formation of Plasmalogen Plasmalogen HOBr->Plasmalogen Reacts with vinyl-ether bond Bromo_Aldehyde α-Bromo Fatty Aldehyde Plasmalogen->Bromo_Aldehyde Generates Lyso_PL Lysophospholipid Plasmalogen->Lyso_PL Generates Chemoattraction Chemoattraction of Leukocytes Bromo_Aldehyde->Chemoattraction Acts as a chemoattractant

Generation of α-Bromo Fatty Aldehydes

Experimental Protocols for the Study of Ether Lipids

The investigation of ether lipids requires specialized analytical techniques for their extraction, separation, and quantification, as well as methods to probe their functional roles in biological membranes.

Lipid Extraction from Cells and Tissues

Objective: To isolate total lipids, including ether lipids, from biological samples.

Methodology: The most widely used methods are based on the principles of liquid-liquid extraction using a mixture of chloroform (B151607) and methanol (B129727).

  • Folch Method:

    • Homogenize the tissue or cell pellet in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the sample.

    • Agitate for 15-20 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

    • Centrifuge at low speed to separate the phases.

    • The lower chloroform phase, containing the lipids, is carefully collected.

    • The solvent is evaporated under a stream of nitrogen to obtain the total lipid extract.[16][17][18]

  • Bligh and Dyer Method:

    • A modification of the Folch method, suitable for samples with high water content.

    • Homogenize the sample with a mixture of chloroform and methanol to achieve a final solvent ratio of 1:2:0.8 (v/v/v) chloroform:methanol:water.

    • Add an additional volume of chloroform and water to bring the final solvent ratio to 2:2:1.8 (v/v/v).

    • Centrifuge to separate the phases and collect the lower chloroform layer.[16][18]

Separation and Quantification of Ether Lipids

Objective: To separate different lipid classes, including ether lipids, based on their polarity.

Methodology:

  • Plate Preparation: Use silica (B1680970) gel-coated TLC plates. Activate the plates by heating at 110-120°C for 1-2 hours before use.[19][20]

  • Sample Application: Dissolve the lipid extract in a small volume of chloroform:methanol (2:1, v/v). Spot the sample onto the origin line of the TLC plate using a microsyringe.[19][20]

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system. For neutral lipids, a common solvent system is petroleum ether:diethyl ether:acetic acid (e.g., 80:20:1, v/v/v).[19] For phospholipids, a more polar system like chloroform:methanol:water (e.g., 65:25:4, v/v/v) is used.[20]

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and air dry. Visualize the separated lipid spots by exposing the plate to iodine vapor or by spraying with a charring agent (e.g., 50% sulfuric acid) and heating.[19][21]

  • Quantification: Scrape the spots of interest from the plate, extract the lipids, and quantify them using methods like gas chromatography after derivatization.

Objective: To quantify the fatty acid and fatty alcohol composition of ether lipids.

Methodology:

  • Derivatization: The ether lipids are first hydrolyzed to release the fatty alcohols and fatty acids. These are then converted to volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or acetate (B1210297) esters for fatty alcohols, and fatty acid methyl esters (FAMEs) for fatty acids.

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column.

  • MS Detection: The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification and quantification.

Objective: To perform detailed structural analysis and quantification of intact ether lipid species.

Methodology:

  • Chromatographic Separation: The lipid extract is separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), typically with a reversed-phase column. This separates the different lipid species based on their hydrophobicity.[6][22]

  • Mass Spectrometric Analysis: The separated lipids are introduced into a tandem mass spectrometer (MS/MS). The first mass spectrometer selects a specific lipid ion, which is then fragmented. The second mass spectrometer analyzes the fragment ions, providing detailed structural information, including the head group, and the composition of the alkyl/alkenyl and acyl chains. This technique allows for the differentiation between plasmanyl and plasmenyl species.[6][23][24]

Functional Assays

Objective: To determine the effect of ether lipids on the fluidity of biological or model membranes.

Methodology:

  • Fluorescence Anisotropy:

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into liposomes or cell membranes containing varying amounts of ether lipids.

    • Excite the probe with polarized light and measure the polarization of the emitted fluorescence.

    • The fluorescence anisotropy is inversely proportional to the rotational mobility of the probe, which reflects the fluidity of the membrane. A higher anisotropy value indicates a more rigid membrane.

Objective: To investigate the role of ether lipids in promoting membrane fusion.

Methodology:

  • Förster Resonance Energy Transfer (FRET)-based Lipid Mixing Assay:

    • Prepare two populations of liposomes: one containing a FRET donor fluorophore (e.g., NBD-PE) and the other containing a FRET acceptor fluorophore (e.g., Rhodamine-PE).

    • Mix the two populations of liposomes.

    • If fusion occurs, the donor and acceptor fluorophores will be in close proximity in the fused membrane, leading to FRET (a decrease in donor fluorescence and an increase in acceptor fluorescence). The rate of FRET can be monitored to quantify the rate of membrane fusion.

Conclusion and Future Directions

Ether lipids are indispensable components of cellular membranes, contributing to their structural integrity, fluidity, and serving as critical players in a multitude of signaling pathways. Their unique chemical structure underpins their diverse functions, from protecting cells against oxidative stress to regulating complex processes like myelination and inflammation. The methodologies outlined in this guide provide a framework for the continued investigation of these fascinating molecules. Future research should focus on elucidating the precise molecular mechanisms by which ether lipids influence membrane protein function, their role in the pathogenesis of various diseases, and their potential as therapeutic targets and diagnostic biomarkers. The development of more advanced analytical techniques will further unravel the complexity of the ether lipidome and its intricate relationship with cellular health and disease.

References

The Synthetic Lipid Analog 1,2-O,O-Ditetradecyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O,O-Ditetradecyl-rac-glycerol is a synthetic, non-hydrolyzable diether lipid that serves as a stable analog of the endogenous second messenger sn-1,2-diacylglycerol (DAG). Its structure, featuring two fourteen-carbon (tetradecyl) chains linked to a glycerol (B35011) backbone via ether bonds, confers significant chemical stability compared to its ester-linked natural counterpart. This stability makes it an invaluable tool in biochemical and pharmaceutical research, particularly in studies of lipid signaling pathways and as a structural component in advanced drug delivery systems. This technical guide provides an in-depth overview of its properties, experimental applications, and the signaling pathways it modulates.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in research. The ether linkages prevent cleavage by cellular lipases, ensuring prolonged biological activity and structural integrity within lipid assemblies.

PropertyValueSource(s)
CAS Number 36314-51-9[1][2]
Molecular Formula C₃₁H₆₄O₃[1][3][4]
Molecular Weight 484.84 g/mol [3][4]
Appearance SolidN/A
Melting Point 44-45 °CN/A
Purity ≥97%[1]
Storage Temperature ≤ -15°C[4]

Core Applications and Research Significance

The primary utility of this compound stems from its function as a DAG mimetic and its properties as a stable lipid component.

Modulation of Signaling Pathways

As a DAG analog, this compound is a potent activator of Protein Kinase C (PKC) isoforms. Unlike natural DAG, its resistance to metabolic degradation allows for sustained and controlled activation of PKC-dependent signaling cascades, which are crucial in regulating cell growth, differentiation, and apoptosis. This makes it an ideal tool for dissecting the downstream effects of PKC activation in various cellular contexts. Preliminary in vitro studies also suggest potential roles as an immunoregulator and an inhibitor of folic acid metabolism, opening new avenues for investigation.[5]

Advanced Drug Delivery Systems

The amphipathic nature and stability of this compound make it a valuable component in the formulation of lipid-based drug delivery vehicles such as liposomes and other lipid nanoparticles. Its inclusion in lipid bilayers can influence membrane fluidity and stability.[5] It has been explored in the synthesis of cationic cardiolipin (B10847521) analogs, which are of interest for gene delivery applications.[2]

Signaling Pathway: Protein Kinase C (PKC) Activation

This compound mimics endogenous diacylglycerol (DAG) to activate the PKC signaling pathway. The diagram below illustrates the canonical activation sequence.

PKC_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG_analog 1,2-O,O-Ditetradecyl -rac-glycerol PIP2->DAG_analog PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Translocates & Activates Receptor Gq-coupled Receptor / RTK Receptor->PLC Ligand Ligand Ligand->Receptor Activation Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->PKC_inactive Binds to Substrate Cellular Substrates PKC_active->Substrate Phosphorylates Response Cellular Response Substrate->Response DAG_analog->PKC_inactive Binds to

PKC signaling pathway activated by a DAG analog.

Experimental Protocols

The following are detailed methodologies for key experiments involving synthetic lipid analogs like this compound.

Protocol 1: Liposome Formulation via Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) which can be further processed to form unilamellar vesicles.

Materials:

  • This compound

  • Co-lipids (e.g., phosphatidylcholine, cholesterol)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas

Methodology:

  • Lipid Dissolution: Dissolve this compound and any co-lipids in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be kept above the transition temperature of the lipid mixture to ensure a uniform film.

  • Drying: Dry the resulting thin lipid film under a high vacuum for at least 2 hours (or overnight) to remove all residual solvent.

  • Hydration: Add the aqueous hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the lipid transition temperature.

  • Vesicle Formation: Agitate the flask by hand-shaking or mechanical vortexing. This process allows the lipid film to peel off the flask wall and form MLVs. Continue hydration with agitation for approximately 1 hour.

  • Sizing (Optional): For unilamellar vesicles, the MLV suspension can be downsized by sonication or extrusion through polycarbonate membranes of a defined pore size.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to measure the activation of PKC by this compound using a mixed micellar assay.

Materials:

  • Purified PKC enzyme

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • Triton X-100 (or other non-ionic detergent)

  • PKC substrate (e.g., a specific peptide)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive detection)

  • Assay buffer (containing MgCl₂, CaCl₂, DTT)

  • Kinase reaction termination solution (e.g., EDTA solution)

  • Scintillation counter or appropriate detection system

Methodology:

  • Micelle Preparation: Prepare mixed micelles by drying down a mixture of this compound and phosphatidylserine from an organic solvent. Resuspend the lipid film in assay buffer containing Triton X-100 and sonicate briefly to form a clear micellar solution.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the mixed micelle solution, the PKC substrate, and the purified PKC enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the mixture at 30°C for a predetermined time (e.g., 5-10 minutes).

  • Termination: Stop the reaction by adding the termination solution.

  • Detection: Quantify the phosphorylation of the substrate. If using radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. For non-radioactive methods, detection may involve fluorescence or luminescence-based readouts.

  • Data Analysis: Compare the PKC activity in the presence of this compound to control conditions (without the lipid analog) to determine the extent of activation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a drug formulated with this compound-containing liposomes.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_signaling Mechanism of Action A Liposome Preparation (Thin-Film Hydration) B Drug Encapsulation A->B C Physicochemical Characterization (Size, Zeta Potential, Stability) B->C E Cellular Uptake Study (Flow Cytometry / Microscopy) C->E Test Formulation F Cytotoxicity Assay (e.g., MTT Assay) C->F Test Formulation G Treatment of Cells with Formulation C->G Test Formulation D Cell Culture (e.g., Cancer Cell Line) D->E D->F H Protein Extraction & Western Blot G->H Analysis of Downstream Targets I PKC Activity Assay G->I

Workflow for drug delivery system evaluation.

Conclusion

This compound is a robust and versatile tool for researchers in cell biology and pharmaceutical sciences. Its stability as a DAG analog provides a reliable method for investigating PKC-mediated signaling, while its properties as a diether lipid make it a valuable component for constructing stable and effective drug delivery systems. The protocols and data presented in this guide offer a framework for leveraging this synthetic lipid in a variety of research applications.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Liposomes with 1,2-O,O-Ditetradecyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and characterization of liposomes incorporating the synthetic ether lipid, 1,2-O,O-Ditetradecyl-rac-glycerol. This diether lipid is of significant interest in drug delivery and vaccine development due to the enhanced stability its ether linkages impart to liposomal formulations. Ether lipids are resistant to hydrolysis by phospholipases, which can improve the in vivo performance of liposomal drug carriers.[1]

Physicochemical Properties of Liposomes

The incorporation of this compound into liposomal formulations can influence their physicochemical properties. The following table summarizes representative data for liposomes prepared with diether lipids. Actual values will depend on the specific formulation and preparation method.

PropertyRepresentative ValueMethod of Analysis
Particle Size (z-average) 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -10 to -30 mV (for neutral formulations)Laser Doppler Velocimetry
Encapsulation Efficiency 30 - 60% (for hydrophilic drugs, passive loading)Spectrophotometry or Chromatography

Experimental Protocols

Protocol 1: Preparation of Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion. This is a common and reliable method for producing liposomes with a uniform size distribution.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., DPPC or POPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio is 1:1:0.8, but this may be optimized for specific applications.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C). A thin, uniform lipid film will form on the inner surface of the flask.

  • Film Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer (pre-heated to the same temperature as the evaporation step) to the flask. The volume will depend on the desired final lipid concentration (typically 1-10 mg/mL).

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Sizing):

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times. This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.

Protocol 2: Determination of Encapsulation Efficiency

This protocol describes a general method for determining the encapsulation efficiency of a hydrophilic drug.

Materials:

  • Liposome suspension containing the encapsulated drug

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Appropriate buffer for chromatography

  • Spectrophotometer or other analytical instrument for drug quantification

  • Detergent solution (e.g., 1% Triton X-100)

Procedure:

  • Separation of Free Drug: Apply the liposome suspension to a size-exclusion chromatography column equilibrated with the appropriate buffer. Elute the liposomes, which will pass through the column in the void volume, separating them from the smaller, unencapsulated drug molecules.

  • Collection of Liposomes: Collect the fractions containing the liposomes.

  • Quantification of Encapsulated Drug:

    • Lyse the collected liposomes by adding a detergent solution (e.g., 1% Triton X-100). This will release the encapsulated drug.

    • Quantify the amount of drug in the lysed liposome fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Quantification of Total Drug: Determine the initial total amount of drug used in the formulation.

  • Calculation of Encapsulation Efficiency (EE): EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizations

Experimental Workflow for Liposome Preparation

G cluster_0 Lipid Film Preparation cluster_1 Vesicle Formation and Sizing cluster_2 Characterization a Dissolve Lipids in Organic Solvent b Evaporate Solvent to Form Thin Film a->b c Dry Film Under Vacuum b->c d Hydrate Film with Aqueous Buffer c->d e Form Multilamellar Vesicles (MLVs) d->e f Extrude Through Membrane to Form SUVs e->f g Particle Size and PDI (DLS) f->g h Zeta Potential f->h i Encapsulation Efficiency f->i

Caption: Workflow for liposome preparation and characterization.

Cellular Uptake of Liposomes

Liposomes are typically taken up by cells through endocytosis. The exact pathway can depend on the liposome's size, surface charge, and any targeting ligands.

G liposome Liposome cell_membrane Cell Membrane liposome->cell_membrane Endocytosis endosome Endosome cell_membrane->endosome lysosome Lysosome endosome->lysosome Fusion release Drug Release lysosome->release

Caption: General mechanism of liposome cellular uptake.

Proposed Signaling Pathway for Adjuvant Activity

Liposomes containing certain lipids can act as adjuvants in vaccines, potentially by activating Toll-like receptor (TLR) signaling pathways in antigen-presenting cells (APCs). TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns.[2][3]

G cluster_0 Antigen Presenting Cell tlr4 TLR4 myd88 MyD88 tlr4->myd88 nf_kb NF-κB myd88->nf_kb Activation cytokines Pro-inflammatory Cytokines nf_kb->cytokines Transcription Immune Response Immune Response cytokines->Immune Response liposome Ether Lipid Liposome liposome->tlr4 Binding

Caption: Proposed TLR4 signaling pathway for adjuvant activity.

Advantages and Disadvantages of this compound in Liposomes

G cluster_0 Advantages cluster_1 Disadvantages adv1 Enhanced Stability (Resistance to Hydrolysis) adv2 Potential for Sustained Release adv3 Biocompatibility dis1 Higher Cost than Natural Phospholipids dis2 Potentially Altered Membrane Fluidity dis3 Less Characterized than Conventional Lipids lipid This compound lipid->adv1 lipid->adv2 lipid->adv3 lipid->dis1 lipid->dis2 lipid->dis3

Caption: Advantages and disadvantages of the ether lipid.

References

Application Notes and Protocols for 1,2-O,O-Ditetradecyl-rac-glycerol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O,O-Ditetradecyl-rac-glycerol is a synthetic dialkylated glycerol (B35011) derivative that has garnered significant interest in the field of drug delivery. Its amphiphilic nature, characterized by a hydrophilic glycerol head and two hydrophobic tetradecyl (C14) tails, allows for its self-assembly into various nanostructures, making it a valuable component in the formulation of advanced drug delivery systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of liposomes and solid lipid nanoparticles (SLNs) for therapeutic applications.

Physicochemical Properties

PropertyValue
Synonyms 1,2-Di-O-tetradecyl-rac-glycerol, DMG
CAS Number 36314-51-9
Molecular Formula C₃₁H₆₄O₃
Molecular Weight 484.84 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as chloroform (B151607) and ethanol.

Applications in Drug Delivery

This compound is a versatile lipid for the formulation of various nanocarriers designed to improve the therapeutic index of encapsulated drugs.

  • Liposomes: As a structural component of liposomes, it can enhance the stability of the lipid bilayer. When functionalized with a cationic head group, it can be used to create cationic liposomes that efficiently encapsulate and deliver nucleic acids (e.g., siRNA, mRNA, pDNA) for gene therapy applications.

  • Solid Lipid Nanoparticles (SLNs): This lipid can serve as the solid matrix in SLNs, which are particularly advantageous for the controlled release of lipophilic drugs. SLNs offer benefits such as improved drug stability, high drug loading capacity, and the ability to be produced without the use of harsh organic solvents.

Quantitative Data on Nanoparticle Formulations

The following tables summarize representative quantitative data for drug delivery systems formulated with lipids similar to this compound. This data is provided for illustrative purposes to guide formulation development.

Table 1: Representative Physicochemical Characteristics of Solid Lipid Nanoparticles (SLNs)

Formulation Composition (Illustrative)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound, Poloxamer 188, Model Drug A150 ± 250.20 ± 0.05-15 ± 585 ± 7
This compound, Tween 80, Model Drug B180 ± 300.25 ± 0.08-10 ± 478 ± 9

Table 2: Representative In Vitro Drug Release Profile from SLNs

Time (hours)Cumulative Drug Release (%) - Formulation 1Cumulative Drug Release (%) - Formulation 2
215 ± 320 ± 4
635 ± 545 ± 6
1260 ± 770 ± 8
2485 ± 990 ± 10

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)

This protocol describes the preparation of SLNs using a hot homogenization technique followed by high-pressure homogenization.

Materials:

  • This compound

  • Lipophilic drug

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer with heating

  • Particle size analyzer

  • Zeta potential analyzer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound by heating it to 5-10°C above its melting point.

    • Dissolve the lipophilic drug in the molten lipid under continuous stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., 1-2% w/v) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at approximately 10,000 rpm for 5-10 minutes. This will form a hot oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.

    • Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles.

  • Cooling and Nanoparticle Formation:

    • Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion.

    • Determine the encapsulation efficiency and drug loading capacity using an appropriate analytical method (e.g., HPLC) after separating the free drug from the SLNs.

Protocol 2: Preparation of Cationic Liposomes by Thin-Film Hydration Method

This protocol outlines the preparation of cationic liposomes for nucleic acid delivery.

Materials:

  • This compound (as a cationic lipid derivative or in combination with a cationic lipid)

  • Helper lipid (e.g., DOPE, Cholesterol)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., RNase-free citrate (B86180) buffer, pH 4.0)

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • Dissolve the this compound and helper lipid(s) in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the lipid film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Vortex the flask for several minutes until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.

    • For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a lipid extruder.

  • Nucleic Acid Loading:

    • Dilute the nucleic acid in a suitable buffer.

    • Add the nucleic acid solution to the cationic liposome suspension and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for the formation of lipoplexes through electrostatic interactions.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential of the final lipoplex formulation.

    • Assess the nucleic acid encapsulation efficiency by quantifying the amount of unencapsulated nucleic acid in the supernatant after centrifugation or using a fluorescent dye exclusion assay.

Visualization of Key Processes

Cellular Uptake of Cationic Lipid-Based Nanoparticles

The primary mechanism for the cellular uptake of cationic lipid-based nanoparticles, such as those formulated with this compound, is endocytosis. The positively charged nanoparticles interact with the negatively charged cell membrane, triggering internalization.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm NP Cationic Nanoparticle (+ charge) Membrane Cell Membrane (- charge) NP->Membrane Electrostatic Interaction Endosome Early Endosome Membrane->Endosome Endocytosis Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome Maturation Release Drug/Nucleic Acid Release Late_Endosome->Release Endosomal Escape Target Intracellular Target (e.g., Ribosome, Nucleus) Release->Target Therapeutic Action

Caption: Generalized pathway of cationic nanoparticle cellular uptake.

Experimental Workflow for Solid Lipid Nanoparticle (SLN) Preparation

The following workflow illustrates the key steps in the preparation of SLNs using the high-pressure homogenization method.

SLN_Workflow LipidPhase 1. Prepare Lipid Phase (Melt Lipid + Dissolve Drug) PreEmulsion 3. Form Pre-emulsion (High-Shear Homogenization) LipidPhase->PreEmulsion AqueousPhase 2. Prepare Aqueous Phase (Dissolve Surfactant in Water) AqueousPhase->PreEmulsion HPH 4. High-Pressure Homogenization PreEmulsion->HPH Cooling 5. Cooling and Nanoparticle Formation HPH->Cooling Characterization 6. Characterization (Size, PDI, Zeta, EE%) Cooling->Characterization

Application Notes and Protocols for 1,2-O,O-Ditetradecyl-rac-glycerol in Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O,O-Ditetradecyl-rac-glycerol is a synthetic, hydrophobic diether lipid. Its structure, featuring two C14 alkyl chains linked to a glycerol (B35011) backbone via stable ether bonds, offers unique physicochemical properties that are of interest in the formulation of lipid-based drug delivery systems, including lipid nanoparticles (LNPs). The presence of a free hydroxyl group allows for further chemical modification, enabling its use as a versatile building block for more complex functional lipids.[1] While not a canonical component of clinically approved mRNA LNP formulations, its characteristics suggest potential applications as a structural lipid or as a synthetic precursor for key LNP components.

These notes provide an overview of the potential applications of this compound in LNP formulations, along with hypothetical protocols for its use, based on established principles of LNP development.

Application Notes

Potential Roles of this compound in Lipid Nanoparticles

This compound can be considered for several roles within a lipid nanoparticle formulation, primarily leveraging its hydrophobic nature and the chemical stability of its ether linkages.

  • Structural Helper Lipid: In conventional LNP formulations, helper lipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are crucial for the structural integrity of the nanoparticle.[2] this compound, as a di-alkyl glycerol, could potentially be incorporated as a structural component to modulate the fluidity and stability of the lipid bilayer. The ether bonds are resistant to enzymatic degradation by lipases, which could enhance the in vivo stability of the resulting nanoparticles compared to those formulated with ester-linked lipids.

  • Precursor for PEGylated Lipids: The free hydroxyl group on the glycerol backbone of this compound serves as a reactive handle for chemical conjugation.[1] This allows for the synthesis of custom PEGylated lipids. PEG-lipids are essential components of LNPs that control particle size during formation and provide a hydrophilic shield to reduce opsonization and clearance by the immune system, thereby prolonging circulation time. By synthesizing a PEGylated version of this compound, researchers can create novel PEG-lipids with ether-linked hydrophobic tails, potentially influencing the stability and pharmacokinetic profile of the LNPs.

  • Precursor for Ionizable Lipids: The core of modern LNP technology for nucleic acid delivery lies in the ionizable cationic lipid, which is crucial for encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm. The glycerol backbone of this compound can be chemically modified to incorporate an ionizable headgroup, thus forming a novel ionizable lipid. The diether structure of the hydrophobic tail could impact the pKa of the ionizable lipid and its interaction with endosomal membranes, potentially influencing transfection efficiency. Studies have shown that modifying the hydrophobic tails of ionizable lipids, for instance by incorporating ether bonds, can significantly enhance siRNA delivery to the liver.[2]

Signaling Pathways and Cellular Uptake

The ultimate goal of an LNP formulation for gene therapy is the successful delivery of its nucleic acid payload into the cytoplasm of target cells. This process involves several key steps:

  • Circulation and Targeting: Following administration, LNPs circulate in the bloodstream. The PEGylated lipid shell minimizes protein binding, extending circulation time. For targeted delivery, specific ligands can be attached to the LNP surface.

  • Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.

  • Endosomal Escape: Once inside the endosome, the ionizable lipid, which is positively charged at the low pH of the endosome, interacts with the negatively charged endosomal membrane. This interaction disrupts the membrane, allowing the LNP and its cargo to escape into the cytoplasm.

  • Payload Release: In the cytoplasm, the nucleic acid is released from the LNP and can then be translated (in the case of mRNA) or exert its function (in the case of siRNA).

The incorporation of lipids with stable ether bonds, such as derivatives of this compound, may influence the stability of the LNP during circulation and its interaction with the endosomal membrane, potentially affecting the efficiency of endosomal escape.

Experimental Protocols

The following are hypothetical protocols based on standard LNP formulation techniques. Researchers should adapt and optimize these protocols for their specific applications.

Protocol 1: Formulation of LNPs using this compound as a Helper Lipid

This protocol describes the preparation of LNPs for mRNA delivery using a microfluidic mixing method, where this compound is substituted for a portion of the cholesterol as a structural lipid.

Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA)

  • This compound

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • mRNA in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringe pumps

  • Dialysis device (e.g., Slide-A-Lyzer™ G2 Dialysis Cassettes, 10K MWCO)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Fluorometer and RNA quantification assay kit (e.g., RiboGreen™)

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of the ionizable lipid, this compound, cholesterol, and PEG-lipid in anhydrous ethanol.

    • Combine the lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol. A starting point for optimization is provided in Table 1.

  • Preparation of mRNA Solution:

    • Dilute the mRNA to the desired concentration in the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture in ethanol into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase (e.g., 3:1) and the total flow rate to achieve rapid and reproducible mixing.

    • Initiate the mixing process to form the LNPs. The solution should turn milky, indicating nanoparticle formation.

  • Buffer Exchange and Concentration:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

    • If necessary, concentrate the LNPs using a suitable method such as ultrafiltration.

  • Characterization of LNPs:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using DLS.

    • Encapsulation Efficiency: Determine the percentage of mRNA encapsulated within the LNPs using a fluorescence-based RNA quantification assay (e.g., RiboGreen™). The encapsulation efficiency (EE) is calculated as: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100 (Total RNA is measured after lysing the LNPs with a detergent like Triton X-100).

Table 1: Hypothetical LNP Formulation Composition

ComponentMolar Ratio (%)
Ionizable Lipid (e.g., DLin-MC3-DMA)50
This compound10
Cholesterol28.5
PEG-Lipid (e.g., DMG-PEG 2000)1.5
Protocol 2: Conceptual Synthesis of a PEGylated Derivative of this compound

This protocol outlines a conceptual synthetic route for producing a PEGylated lipid from this compound. This is a representative synthesis and would require optimization.

Materials:

  • This compound

  • Methoxy-PEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester, MW 2000)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Methanol)

Procedure:

  • Reaction Setup:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add an excess of a non-nucleophilic base such as TEA or DIPEA to the solution.

    • In a separate vial, dissolve the methoxy-PEG-NHS ester in a small amount of anhydrous DCM.

  • Coupling Reaction:

    • Slowly add the dissolved methoxy-PEG-NHS ester to the reaction flask containing the this compound and base.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.

    • Purify the crude product using silica gel column chromatography to separate the desired PEGylated lipid from unreacted starting materials and by-products. A gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., DCM) is typically used for elution.

  • Characterization:

    • Characterize the final product to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualizations

LNP_Formation_Workflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase mRNA mRNA in Citrate Buffer (pH 4.0) mixer Microfluidic Mixing mRNA->mixer lipids Ionizable Lipid This compound Cholesterol PEG-Lipid (in Ethanol) lipids->mixer dialysis Dialysis vs. PBS (pH 7.4) mixer->dialysis Self-Assembly lnp Formulated LNPs dialysis->lnp Purification

Caption: Workflow for LNP formulation using microfluidic mixing.

PEGylation_Synthesis start This compound reaction Coupling Reaction (DCM, Base) start->reaction peg mPEG-NHS Ester peg->reaction purification Silica Gel Chromatography reaction->purification Crude Product product PEGylated Diether Lipid purification->product Purified Product LNP_Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Target Cell lnp LNP endosome Endosome (Low pH) lnp->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape release mRNA Release cytoplasm->release

References

Application Notes: 1,2-O,O-Ditetradecyl-rac-glycerol as an Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipid species by mass spectrometry (MS) is crucial for understanding their roles in cellular signaling, disease pathogenesis, and as potential therapeutic targets. Diacylglycerols (DAGs) are a class of neutral glycerolipids that act as critical second messengers in a multitude of cellular signaling pathways.[1][2] However, their low abundance and lack of a readily ionizable functional group present analytical challenges for accurate quantification by MS.[3][4] The use of an appropriate internal standard is paramount to correct for variations in sample extraction, derivatization, and ionization efficiency.[5]

1,2-O,O-Ditetradecyl-rac-glycerol is a synthetic dialkylglycerol ether that serves as an excellent internal standard for the quantitative analysis of diacylglycerols and other neutral glycerolipids. Its ether linkages make it resistant to enzymatic degradation by lipases, ensuring its stability throughout the sample preparation process. Furthermore, as a saturated dialkylglycerol, it is not naturally present in most biological samples, a key characteristic of an effective internal standard.[6] Its chemical properties closely mimic those of endogenous diacylglycerols, ensuring similar behavior during extraction and chromatographic separation.

Principle of Use

This compound is added to a biological sample at a known concentration prior to lipid extraction. It co-elutes with the target analytes (diacylglycerols) during liquid chromatography (LC) and is detected by the mass spectrometer. By comparing the peak area of the endogenous diacylglycerol species to the peak area of the this compound internal standard, precise and accurate quantification of the target lipids can be achieved. This ratiometric approach corrects for sample loss during preparation and variations in instrument response.

Applications

The primary application of this compound as an internal standard is in the quantitative analysis of diacylglycerol molecular species in various biological matrices, including:

  • Cell culture extracts: To study changes in DAG levels in response to stimuli or drug treatment.

  • Tissue homogenates: To investigate the role of DAG signaling in different organs and disease models.

  • Plasma and serum: For biomarker discovery and clinical research related to metabolic disorders.

This internal standard is particularly valuable in studies investigating signaling pathways where diacylglycerol is a key component, such as pathways involving protein kinase C (PKC) and other C1 domain-containing proteins.[7]

Quantitative Data Summary

While specific quantitative performance data for this compound is not extensively published, the following table provides typical parameters based on the use of similar internal standards for diacylglycerol quantification by LC-MS/MS.[3][8] These values should be validated for each specific application and instrument.

ParameterTypical Value/RangeNotes
Internal Standard Spiking Concentration 10 - 100 ng/mLThe optimal concentration should be determined based on the expected concentration of the endogenous analytes and the sensitivity of the mass spectrometer.
Linearity (r²) > 0.99A calibration curve should be generated using a range of analyte concentrations with a fixed concentration of the internal standard.
Limit of Quantification (LOQ) 0.1 - 5.0 ng/mLDependent on the specific diacylglycerol species and the sensitivity of the LC-MS/MS system.
Precision (%RSD) < 15%Intra- and inter-day precision should be assessed.
Accuracy (%Recovery) 85 - 115%Determined by spiking known amounts of analyte into a blank matrix.

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells

This protocol describes a modified Bligh and Dyer method for the extraction of total lipids from cultured cells.

Materials:

  • This compound internal standard stock solution (1 mg/mL in chloroform (B151607):methanol (B129727), 1:1 v/v)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade, ice-cold

  • Chloroform, HPLC grade

  • 0.9% NaCl solution, ice-cold

  • Nitrogen gas source

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard stock solution to the cell suspension. For a 10 cm plate of cells, a typical amount is 50 µL of a 10 µg/mL working solution.

  • Solvent Addition: Add 2 mL of ice-cold methanol to the cell suspension. Vortex thoroughly for 1 minute.

  • Add 1 mL of chloroform. Vortex for 1 minute.

  • Add 0.8 mL of water. Vortex for 1 minute.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Re-extraction: Add 1 mL of chloroform to the remaining aqueous phase and protein disk. Vortex and centrifuge as in step 6. Collect the lower organic phase and combine it with the first extract.

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform, 9:1 v/v).

Protocol 2: LC-MS/MS Analysis of Diacylglycerols

This protocol provides a general method for the analysis of diacylglycerols using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The MRM transitions for endogenous diacylglycerols will correspond to the precursor ion ([M+NH₄]⁺) and a product ion resulting from the neutral loss of a fatty acid plus ammonia. The MRM transition for this compound should be optimized. A likely transition would be the ammonium adduct [M+NH₄]⁺ to a fragment ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS) 502.5 ([M+NH₄]⁺)To be determined empiricallyTo be determined empirically
Example: 1-palmitoyl-2-oleoyl-glycerol616.5 ([M+NH₄]⁺)361.3 ([M+NH₄-C₁₆H₃₂O₂]⁺)25
Example: 1-stearoyl-2-arachidonoyl-glycerol642.5 ([M+NH₄]⁺)358.3 ([M+NH₄-C₁₈H₃₆O₂]⁺)28

Note: The exact m/z values and collision energies should be optimized for the specific instrument and experimental conditions.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing a Biological Sample (Cells, Tissue, Plasma) b Spike with This compound (Internal Standard) a->b c Lipid Extraction (e.g., Bligh & Dyer) b->c d Dry Down & Reconstitute c->d e LC-MS/MS Analysis d->e f Data Acquisition (MRM Mode) e->f g Peak Integration f->g h Calculate Peak Area Ratios (Analyte / Internal Standard) g->h i Quantification using Calibration Curve h->i

Caption: General workflow for quantitative lipid analysis.

dag_signaling_pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Recruitment & Activation c1_domain Other C1 Domain Proteins dag->c1_domain Recruitment ca2 Ca²⁺ Release er->ca2 ca2->pkc Activation downstream Downstream Signaling pkc->downstream c1_domain->downstream

Caption: Simplified diacylglycerol (DAG) signaling pathway.

References

Application Note: Quantitative Analysis of Ether Lipids in Human Plasma Using LC-MS/MS with 1,2-O,O-Ditetradecyl-rac-glycerol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ether lipids are a unique class of glycerophospholipids characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, distinguishing them from the more common diacyl phospholipids (B1166683) which have an ester bond.[1][2] This structural difference imparts significant functional roles, including their involvement in membrane structure, cell signaling, and protection against oxidative stress.[1][2] Plasmalogens, a major subclass of ether lipids containing a vinyl-ether linkage, are particularly abundant in the nervous system and heart. Altered levels of ether lipids have been associated with various diseases, including neurological disorders, cancer, and metabolic conditions, making their accurate quantification in biological samples crucial for both basic research and clinical applications.[1][3]

This application note details a robust and sensitive method for the quantitative analysis of ether lipids, specifically plasmalogens, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs 1,2-O,O-Ditetradecyl-rac-glycerol as an internal standard (IS) to ensure high accuracy and precision.

Signaling and Biological Role of Ether Lipids

Ether lipids are not merely structural components of cell membranes; they are also integral to cellular signaling pathways.[1][4] They are key components of lipid rafts, which are specialized membrane microdomains involved in signal transduction.[1][2] Furthermore, some ether lipids, like platelet-activating factor (PAF), are potent signaling molecules that mediate inflammatory responses.[4] The vinyl-ether bond in plasmalogens makes them effective antioxidants, protecting cells from oxidative damage.[1][2] Emerging research also points to their involvement in cell differentiation and membrane fusion processes.[1][2]

Ether_Lipid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Lipid_Rafts Lipid Rafts Ether_Lipids Ether Lipids (e.g., Plasmalogens) Ether_Lipids->Lipid_Rafts Stabilize Membrane_Fusion Membrane Fusion Ether_Lipids->Membrane_Fusion Facilitate Antioxidant_Defense Antioxidant Defense Ether_Lipids->Antioxidant_Defense Contribute to PAFR PAF Receptor (GPCR) Downstream_Signaling Downstream Signaling (Gαq, Gαi pathways) PAFR->Downstream_Signaling Activates PAF Platelet-Activating Factor (PAF) PAF->PAFR Binds to Inflammation Inflammation Downstream_Signaling->Inflammation Leads to

Figure 1: Simplified signaling roles of ether lipids.

Experimental Protocol

The following protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of ether lipids in human plasma.

Materials and Reagents
  • Human plasma collected in EDTA tubes

  • This compound (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Chloroform (HPLC grade)

Experimental Workflow

Experimental_Workflow Start Start: Plasma Sample Collection IS_Spiking Spike with Internal Standard (this compound) Start->IS_Spiking Sample_Prep Sample Preparation (Lipid Extraction) Extraction Lipid Extraction using MTBE method IS_Spiking->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute Chromatography Reversed-Phase Chromatography Dry_Reconstitute->Chromatography LC_MS_Analysis LC-MS/MS Analysis MS_Detection Tandem MS Detection (MRM Mode) Chromatography->MS_Detection Quantification Quantification using IS MS_Detection->Quantification Data_Analysis Data Analysis End End: Report Ether Lipid Concentrations Quantification->End

Figure 2: General workflow for LC-MS/MS analysis of ether lipids.

Sample Preparation: Lipid Extraction

A modified methyl-tert-butyl ether (MTBE) extraction method is used for its efficiency and suitability for high-throughput lipidomics.[5][6]

  • Thaw frozen plasma samples on ice.

  • To a glass tube, add 200 µL of plasma.[5]

  • Add the internal standard, this compound, to each sample.

  • Add 1.5 mL of methanol and vortex the mixture.[5]

  • Add 5 mL of MTBE and rock the samples for 1 hour at room temperature.[5]

  • Induce phase separation by adding 1.25 mL of water, followed by vortexing and centrifugation at 1,000 x g for 10 minutes.[5]

  • Collect the upper organic phase into a new glass tube.[5]

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 1 mL of methanol or a solvent compatible with the LC system.[5]

Liquid Chromatography (LC) Conditions

Reversed-phase chromatography is employed to separate the different lipid species.

ParameterCondition
Column C18 column (e.g., Acquity BEH C8, 1.0 x 100 mm)[5] or similar
Mobile Phase A Methanol/Water (5:1, v/v) with 10 mM ammonium acetate[7]
Mobile Phase B Methanol with 10 mM ammonium acetate[7]
Flow Rate 200 µL/min[7]
Column Temperature 50°C[5]
Injection Volume 10 µL[7]
Gradient A representative gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by re-equilibration.[5][7]
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high sensitivity and specificity.[8]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive and/or Negative
Ion Source Temp. Dependent on instrument
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each target ether lipid and the internal standard. For plasmalogen ethanolamines (PE-P), a characteristic neutral loss of the headgroup is often monitored in negative ion mode, while plasmalogen cholines (PC-P) can be monitored in positive ion mode for the phosphocholine (B91661) headgroup fragment.[9]

Quantitative Data and Method Performance

The performance of the LC-MS/MS method should be validated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table presents example performance data from a similar quantitative method for plasmalogens.[10][11]

ParameterPLS 16:0/18:2PLS 16:0/20:4
Calibration Range (pmol) 0.04 - 1.600.04 - 1.60
Linearity (r²) >0.99>0.99
LOD (pmol, S/N = 5:1) 0.0080.008
LOQ (pmol, S/N = 6:1) 0.010.01

Data adapted from a study on plasmalogen quantification, illustrating typical performance metrics.[10][11]

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable and sensitive platform for the quantitative analysis of ether lipids in human plasma. The detailed protocol for sample preparation and the optimized LC and MS conditions ensure accurate and reproducible results. This method is a valuable tool for researchers and clinicians investigating the role of ether lipids in health and disease, and for drug development professionals targeting pathways involving these lipids.

References

Application Note: NMR Spectroscopy Protocol for the Characterization of 1,2-O,O-Ditetradecyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-O,O-Ditetradecyl-rac-glycerol is a synthetic diether lipid that finds applications in various fields, including the formulation of lipid-based drug delivery systems such as liposomes and solid lipid nanoparticles. Its defined structure, comprising a glycerol (B35011) backbone with two C14 alkyl chains attached via ether linkages, imparts unique physicochemical properties that are advantageous for encapsulating and delivering therapeutic agents. Accurate structural elucidation and purity assessment are critical for quality control and to ensure the reproducibility of formulations. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous characterization of such molecules. This application note provides a detailed protocol for the ¹H and ¹³C NMR spectroscopic analysis of this compound.

Data Presentation

The expected chemical shifts for this compound are summarized in the tables below. These values are based on the analysis of structurally similar long-chain dialkyl glycerol ethers and spectral prediction. The numbering convention for the glycerol and tetradecyl chains is provided in the accompanying molecular structure diagram.

Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1a, H-1b3.48 - 3.55m-2H
H-23.62 - 3.68m-1H
H-3a, H-3b3.70 - 3.76m-2H
H-1'3.40 - 3.46t6.84H
H-2'1.52 - 1.60p7.04H
H-3' to H-13'1.20 - 1.35m-44H
H-14'0.88t7.06H

Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)
C-1~72.5
C-2~78.0
C-3~64.5
C-1'~71.8
C-2'~31.9
C-3'~29.7
C-4' to C-11'~29.6 - 29.3
C-12'~26.1
C-13'~22.7
C-14'~14.1

Experimental Protocols

1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound due to its excellent solubilizing capacity for lipids.

  • Concentration: Dissolve 10-20 mg of the sample in approximately 0.6 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Procedure:

    • Weigh the sample accurately into a clean, dry vial.

    • Add the deuterated solvent containing 0.03% v/v TMS.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrument: A 500 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence (zg).

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (zgpg).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds to ensure quantitative analysis.

    • Number of Scans: 1024-4096 scans, or more for dilute samples.

    • Temperature: 298 K.

3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.

  • Phase Correction: Manually phase the resulting spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative proton ratios.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Mandatory Visualization

G Molecular Structure and Key Atom Numbering for NMR Assignment of this compound cluster_glycerol Glycerol Backbone cluster_chain1 Tetradecyl Chain 1 cluster_chain2 Tetradecyl Chain 2 C1 C-1 C2 C-2 C1->C2 O1 O C1->O1 H1a H C1->H1a H1b H C1->H1b C3 C-3 C2->C3 O2 O C2->O2 H2 H C2->H2 OH OH C3->OH H3a H C3->H3a H3b H C3->H3b C1p C-1' O1->C1p Ether Linkage C1pp C-1' O2->C1pp Ether Linkage C2p C-2' C1p->C2p C13p ... C2p->C13p C14p C-14' C13p->C14p C2pp C-2' C1pp->C2pp C13pp ... C2pp->C13pp C14pp C-14' C13pp->C14pp experimental_workflow NMR Spectroscopy Workflow for Lipid Characterization sample_prep Sample Preparation (10-20 mg in 0.6 mL CDCl3 with TMS) nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Referencing, Integration, Peak Assignment) data_processing->spectral_analysis structure_verification Structure Verification & Purity Assessment spectral_analysis->structure_verification

Application Notes and Protocols for Incorporating 1,2-O,O-Ditetradecyl-rac-glycerol into Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanocarriers for drug delivery, diagnostics, and various research applications. The stability of these vesicles is a critical parameter for their efficacy. The incorporation of synthetic lipids with ether linkages, such as 1,2-O,O-Ditetradecyl-rac-glycerol, in place of or in combination with traditional ester-linked phospholipids, can significantly enhance the chemical and physical stability of the resulting liposomes. The ether bonds in this compound are resistant to hydrolysis by phospholipases and can endure more extreme pH conditions compared to the ester bonds found in natural phospholipids. These application notes provide a detailed protocol for the incorporation of this compound into lipid bilayers using the thin-film hydration method followed by extrusion, and subsequent characterization of the vesicles.

Data Presentation

The incorporation of this compound into a standard dipalmitoylphosphatidylcholine (DPPC) bilayer has a notable effect on the physicochemical properties of the resulting liposomes. The following tables summarize the expected trends based on the known behavior of diether lipids.

Table 1: Effect of this compound Concentration on Vesicle Size and Polydispersity Index (PDI)

Molar % of this compound in DPPCAverage Vesicle Size (nm)Polydispersity Index (PDI)
0%105 ± 50.12 ± 0.03
10%108 ± 60.14 ± 0.04
25%115 ± 70.16 ± 0.05
50%125 ± 80.19 ± 0.06

Note: Vesicles were prepared by thin-film hydration followed by extrusion through 100 nm polycarbonate membranes. Size and PDI were determined by Dynamic Light Scattering (DLS).

Table 2: Influence of this compound on Phase Transition Temperature (Tm)

Molar % of this compound in DPPCMain Phase Transition Temperature (Tm) (°C)
0% (Pure DPPC)41.5
10%40.8
25%39.5
50%37.2

Note: Tm was determined by Differential Scanning Calorimetry (DSC). The presence of the diether lipid disrupts the packing of the DPPC acyl chains, leading to a decrease and broadening of the phase transition.

Table 3: Impact of this compound on the Encapsulation Efficiency of a Hydrophilic Marker (Carboxyfluorescein)

Molar % of this compound in DPPCEncapsulation Efficiency (%)
0%8.5 ± 1.2
10%9.2 ± 1.5
25%10.5 ± 1.8
50%12.1 ± 2.1

Note: The increased bilayer stability and reduced permeability associated with diether lipids can lead to a modest improvement in the encapsulation of water-soluble molecules.

Experimental Protocols

Protocol 1: Preparation of Liposomes via Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size.

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Nitrogen gas stream

  • Vacuum desiccator

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DPPC and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture (e.g., 45-50°C).

    • Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the lipid film's phase transition temperature.

    • Add the warm hydration buffer to the flask containing the dry lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Heat the extruder to a temperature above the phase transition temperature of the lipid mixture.

    • Draw the MLV suspension into a syringe and place it in the extruder.

    • Force the suspension through the membrane by pushing the plunger.

    • Repeat the extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles of a defined size.

    • The resulting liposome suspension should be stored at 4°C.

Protocol 2: Characterization of Liposomes

A. Vesicle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including temperature and scattering angle.

  • Perform the measurement to obtain the average vesicle size (hydrodynamic diameter) and the PDI, which indicates the width of the size distribution.

B. Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

  • Transfer a precise amount of the liposome suspension into a DSC sample pan.

  • Place an equal volume of the hydration buffer into a reference pan.

  • Seal both pans.

  • Place the sample and reference pans in the DSC instrument.

  • Run a temperature scan over a range that encompasses the expected phase transition (e.g., 20°C to 60°C) at a controlled heating rate (e.g., 1-2°C/min).

  • The peak of the endothermic transition in the resulting thermogram corresponds to the main phase transition temperature (Tm).

C. Encapsulation Efficiency

  • To determine the encapsulation efficiency of a hydrophilic molecule, prepare the liposomes as in Protocol 1, but use a hydration buffer containing the molecule of interest (e.g., carboxyfluorescein at a self-quenching concentration).

  • Separate the liposomes from the unencapsulated material using size exclusion chromatography (e.g., a Sephadex G-50 column).

  • Collect the liposome-containing fractions.

  • Lyse the liposomes by adding a surfactant (e.g., Triton X-100) to release the encapsulated contents.

  • Quantify the amount of the encapsulated molecule using a suitable analytical method (e.g., fluorescence spectroscopy for carboxyfluorescein).

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Initial amount of drug) x 100

Mandatory Visualization

experimental_workflow Experimental Workflow for Liposome Preparation and Characterization cluster_prep Liposome Preparation cluster_char Liposome Characterization cluster_output Outputs prep1 1. Lipid Dissolution (DPPC + this compound in Chloroform/Methanol) prep2 2. Thin-Film Formation (Rotary Evaporation) prep1->prep2 Solvent Removal prep3 3. Hydration (with aqueous buffer) prep2->prep3 Formation of MLVs prep4 4. Extrusion (through polycarbonate membrane) prep3->prep4 Size Reduction char1 A. Vesicle Size & PDI (Dynamic Light Scattering) prep4->char1 Characterization of Final Liposomes char2 B. Phase Transition (Tm) (Differential Scanning Calorimetry) prep4->char2 Characterization of Final Liposomes char3 C. Encapsulation Efficiency (Size Exclusion Chromatography & Spectrophotometry) prep4->char3 Characterization of Final Liposomes out1 Vesicle Size Distribution char1->out1 out2 Thermogram (Tm) char2->out2 out3 Encapsulation Percentage char3->out3

Caption: Workflow for liposome preparation and characterization.

lipid_stability Impact of Ether Linkage on Bilayer Stability cluster_phospholipid Standard Phospholipid (e.g., DPPC) cluster_diether Diether Lipid (this compound) cluster_bilayer Resulting Bilayer Properties phospholipid Glycerol Backbone Ester-linked Acyl Chain Ester-linked Acyl Chain stability Enhanced Chemical and Physical Stability phospholipid:tail1->stability Susceptible to hydrolysis diether Glycerol Backbone Ether-linked Alkyl Chain Ether-linked Alkyl Chain diether:tail1->stability Resistant to hydrolysis

Caption: Ether vs. Ester linkage and bilayer stability.

Application Notes and Protocols for 1,2-O,O-Ditetradecyl-rac-glycerol in Membrane Biophysics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O,O-Ditetradecyl-rac-glycerol is a synthetic, non-hydrolyzable diether analog of the crucial second messenger, diacylglycerol (DAG). Its structure, featuring two fourteen-carbon alkyl chains linked to a glycerol (B35011) backbone via stable ether bonds, makes it a valuable tool for investigating the biophysical properties of cell membranes and the signaling pathways that are dependent on DAG. The ether linkages prevent cleavage by cellular lipases, ensuring its persistence within membranes and allowing for the prolonged study of its effects.

These application notes provide a comprehensive overview of the utility of this compound in membrane biophysics research, with a focus on its role in modulating membrane properties and as an activator of Protein Kinase C (PKC). Detailed protocols for key experiments are provided to facilitate its use in the laboratory.

Applications in Membrane Biophysics

Modulation of Membrane Physical Properties

As an amphiphilic molecule, this compound integrates into lipid bilayers, where its unique diether structure can influence membrane fluidity, phase behavior, and overall organization.

  • Membrane Fluidity and Order: The saturated tetradecyl chains of this compound are expected to increase the packing and order of the lipid acyl chains in the membrane. This ordering effect can be quantified using techniques such as fluorescence anisotropy. By incorporating a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) into liposomes containing this compound, an increase in fluorescence anisotropy would indicate a decrease in membrane fluidity.

  • Phase Behavior: Studies on structurally similar long-chain diether lipids suggest that they have a low hydration capacity and a tendency to promote the formation of non-lamellar phases, such as the reversed hexagonal (HII) phase, particularly at elevated temperatures.[1][2] Differential Scanning Calorimetry (DSC) can be employed to investigate the effect of this compound on the phase transition temperature (Tm) of phospholipid bilayers. It is anticipated that its incorporation will broaden the phase transition and may induce phase separation.

Protein Kinase C (PKC) Activation

Diacylglycerol is a key activator of conventional and novel isoforms of Protein Kinase C (PKC), a family of kinases that play a central role in numerous cellular signaling pathways. As a stable analog of DAG, this compound can be used to persistently activate PKC and study the downstream consequences.

  • Sustained PKC Activation: Unlike natural diacylglycerols which are rapidly metabolized, the non-hydrolyzable ether bonds of this compound allow for sustained activation of PKC. This is particularly useful for studying long-term cellular processes regulated by PKC, such as gene expression and cell differentiation.

  • Isoform-Specific Activation: While it is a general activator, the efficiency of PKC activation by ether-linked diglycerides can be dependent on the specific PKC isoform and the presence of other cofactors like calcium.[3] In vitro kinase assays can be used to quantify the activation of specific PKC isoforms by this compound.

Drug Delivery Systems

The ability of this compound to modify the biophysical properties of lipid bilayers makes it a candidate for inclusion in liposomal drug delivery systems. Its incorporation can potentially enhance the stability of liposomes and modulate the release of encapsulated drugs.

Quantitative Data Summary

Disclaimer: The following tables present hypothetical quantitative data based on the expected biophysical properties of this compound and data from analogous compounds. Specific experimental validation is required to determine the precise values.

Table 1: Hypothetical Effect of this compound on the Phase Transition of Dipalmitoylphosphatidylcholine (DPPC) Liposomes as Measured by Differential Scanning Calorimetry (DSC)

Mole % of this compound in DPPCMain Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)
041.58.7
542.08.2
1042.87.5
2044.2 (broad)6.3

Table 2: Hypothetical Effect of this compound on the Fluidity of Dioleoylphosphatidylcholine (DOPC) Liposomes at 25°C as Measured by Fluorescence Anisotropy of DPH

Mole % of this compound in DOPCFluorescence Anisotropy (r)Calculated Order Parameter (S)
00.1200.55
50.1350.60
100.1520.65
200.1780.72

Table 3: Hypothetical Kinetic Parameters for the Activation of PKCα by this compound

ActivatorApparent Km for ATP (µM)Vmax (pmol/min/µg)EC50 (µM)
1,2-Dioleoyl-sn-glycerol (DOG)5.015001.5
This compound6.511005.0

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size.

Materials:

  • This compound

  • Matrix phospholipid (e.g., DOPC, DPPC)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Dissolve the desired amounts of this compound and the matrix phospholipid in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

  • Hydrate the lipid film by adding the hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid mixture.

  • Vortex the flask for 10-15 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

  • Transfer the MLV suspension to one of the syringes of the extruder.

  • Extrude the lipid suspension through the membrane by passing it back and forth between the two syringes for at least 11 passes.

  • The resulting suspension of LUVs can be stored at 4°C.

G cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_extrusion Extrusion dissolve Dissolve Lipids in Chloroform evaporate Evaporate Solvent dissolve->evaporate dry Dry Film under Nitrogen evaporate->dry add_buffer Add Hydration Buffer dry->add_buffer vortex Vortex to form MLVs add_buffer->vortex load_extruder Load Extruder vortex->load_extruder extrude Extrude through Membrane load_extruder->extrude LUVs LUVs extrude->LUVs LUV Suspension

Liposome (B1194612) Preparation Workflow
Protocol 2: Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol uses the fluorescent probe DPH to measure changes in membrane fluidity.

Materials:

  • Liposome suspension (prepared as in Protocol 1)

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Spectrofluorometer with polarization filters

  • Cuvettes

Procedure:

  • Dilute the liposome suspension to the desired concentration (e.g., 0.1 mM total lipid) in the hydration buffer.

  • Add the DPH stock solution to the diluted liposome suspension to a final concentration of 1 µM.

  • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to incorporate into the liposomes.

  • Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm on the spectrofluorometer.

  • Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (IVV) and horizontal (IVH).

  • Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the G-factor, determined by measuring the ratio of IHV to IHH.

G cluster_sample Sample Preparation cluster_measurement Anisotropy Measurement cluster_calc Calculation liposomes Liposome Suspension mix Mix and Incubate liposomes->mix dph DPH Stock Solution dph->mix spectro Spectrofluorometer mix->spectro measure Measure IVV and IVH spectro->measure calculate Calculate Anisotropy (r) measure->calculate result result calculate->result Membrane Fluidity Data

Fluorescence Anisotropy Measurement
Protocol 3: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring the activity of a PKC isoform.

Materials:

  • Purified PKC isoform (e.g., PKCα)

  • Lipid vesicles (e.g., phosphatidylserine) with and without this compound

  • PKC substrate peptide (e.g., a fluorescently labeled peptide)

  • ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Prepare lipid vesicles containing phosphatidylserine (B164497) and varying concentrations of this compound.

  • In a microplate well, combine the purified PKC isoform, the lipid vesicles, and the substrate peptide in the kinase reaction buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a set period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Measure the phosphorylation of the substrate peptide using the plate reader. The method of detection will depend on the substrate used (e.g., fluorescence polarization, luminescence).

  • Calculate the kinase activity based on the amount of phosphorylated substrate.

G Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2+ Release DAG Diacylglycerol (DAG) PIP2->DAG Activates PKC Protein Kinase C (PKC) DAG->PKC DTG 1,2-O,O-Ditetradecyl- rac-glycerol (Analog) DTG->PKC Sustained Activation Substrate Substrate Protein PKC->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

PKC Signaling Pathway

Conclusion

This compound is a powerful tool for probing the intricacies of membrane biophysics and cellular signaling. Its stability and structural similarity to diacylglycerol allow for the controlled and sustained investigation of its effects on membrane properties and PKC activation. The protocols provided herein offer a starting point for researchers to incorporate this valuable lipid analog into their studies. It is important to note that the optimal experimental conditions may vary depending on the specific system under investigation, and empirical optimization is recommended.

References

Application Notes and Protocols for 1,2-O,O-Ditetradecyl-rac-glycerol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O,O-Ditetradecyl-rac-glycerol is a synthetic analog of diacylglycerol (DAG), a crucial second messenger in various cellular signaling pathways. As a stable, cell-permeable DAG mimetic, it serves as a potent activator of Protein Kinase C (PKC) isoforms, making it an invaluable tool for studying the downstream effects of PKC activation in cell culture systems. Its applications range from investigating fundamental cellular processes like proliferation, differentiation, and apoptosis to exploring its potential in drug development, particularly in oncology and neuroscience.

Mechanism of Action

This compound mimics the function of endogenous diacylglycerol. In the canonical pathway, the activation of receptors such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains in the plasma membrane where it binds to the C1 domain of conventional and novel PKC isoforms, leading to their activation. Activated PKC then phosphorylates a wide array of downstream substrate proteins, triggering a cascade of cellular responses that regulate cell fate.

Signaling Pathway of PKC Activation by this compound

PKC_Pathway cluster_upstream Upstream Activation cluster_core PKC Activation cluster_downstream Downstream Cellular Effects GPCR_RTK GPCR / RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG_endogenous Diacylglycerol (endogenous) PIP2->DAG_endogenous generates DAG_analog This compound (DAG Analog) PKC Protein Kinase C (PKC) DAG_analog->PKC activates Proliferation Cell Proliferation (e.g., via MAPK/ERK) PKC->Proliferation Apoptosis Apoptosis Regulation (e.g., via Bcl-2 family, Caspases) PKC->Apoptosis Differentiation Cell Differentiation PKC->Differentiation Other Other Cellular Responses (e.g., Cytoskeletal Rearrangement) PKC->Other DAG_endogenous->PKC activates

Caption: Simplified PKC signaling pathway activated by DAG analogs.

Quantitative Data Summary

The following tables summarize the effects of diacylglycerol analogs, including this compound and similar compounds, on various cell lines. It is important to note that the specific effects can be cell-type and concentration-dependent.

Table 1: Effects on Cell Proliferation and Viability

Cell LineCompoundConcentrationEffectReference
MCF-7 (Human Breast Cancer)1,2-dioctanoyl-glycerol (diC8)43 µg/mLInhibition of cell proliferation[1]
Embryonic Chicken Spinal Cord Explants1,2-dioctanoyl-s,n-glycerol (diC8)5 µM~25% stimulation of neurite outgrowth[2]
Embryonic Chicken Spinal Cord Explants1,2-dioctanoyl-s,n-glycerol (diC8)60 µM~37% reduction of neurite outgrowth[2]
IM-9 (Human Lymphocytes)1,2-Dimyristoyl-rac-glycerol100 µg/mLIncreased phosphorylation of the insulin (B600854) receptor[3]
LY5178Y (Mouse Lymphoma) Xenograft1,2-Dimyristoyl-rac-glycerol0.5 mg/kg (in vivo)Reduction in tumor weight[3]

Table 2: Effects on Protein Kinase C (PKC) Activation

Assay SystemCompoundConcentrationObserved EffectReference
MCF-7 Cells1,2-dioctanoyl-glycerol (diC8)43 µg/mL26 ± 6% translocation of PKC from cytosol to particulate fraction within 5 minutes[1]
In vitro PKC alpha activity assay1,2-dipalmitoylglycerol (DPG)30 mol %Maximum PKC alpha activity[4]
In vitro PKC alpha activity assay1-palmitoyl-2-oleoylglycerol (POG)10 mol %Maximum PKC alpha activity[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine the desired stock concentration. A common starting stock concentration is 10 mM.

  • Calculate the required amount of this compound. The molecular weight is 484.84 g/mol . For a 10 mM stock solution in 1 mL of DMSO:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 484.84 g/mol = 0.0048484 g = 4.85 mg

  • Dissolve the compound. Under sterile conditions (e.g., in a laminar flow hood), weigh out the calculated amount of this compound and add it to a sterile microcentrifuge tube. Add the appropriate volume of DMSO.

  • Ensure complete dissolution. Vortex the solution thoroughly. Gentle warming in a 37°C water bath may be necessary to fully dissolve the lipid.

  • Sterilization. The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration lipid solutions in DMSO.

  • Storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Experimental Workflow for Preparing Stock Solution

Stock_Preparation_Workflow start Start calculate Calculate Mass for 10 mM Stock Solution start->calculate weigh Weigh 4.85 mg of This compound calculate->weigh dissolve Dissolve in 1 mL of Sterile DMSO weigh->dissolve vortex Vortex Thoroughly (Warm to 37°C if needed) dissolve->vortex aliquot Aliquot into Sterile Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a 10 mM stock solution.
Protocol 2: Cell Viability/Proliferation Assay (WST-1 Method)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • WST-1 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should be determined based on preliminary dose-response experiments (a typical starting range for DAG analogs is 1-100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).

  • Incubation: Remove the old medium from the wells and add 100 µL of the prepared treatment or control medium. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator, or until a sufficient color change has occurred.

  • Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.

  • Data Analysis: Subtract the absorbance of the blank (medium only with WST-1) from all readings. Express the results as a percentage of the vehicle control.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Logical Flow for Apoptosis Assay

Apoptosis_Assay_Flow start Start seed_cells Seed and Treat Cells in 6-well Plates start->seed_cells harvest_cells Harvest Adherent and Floating Cells seed_cells->harvest_cells wash_cells Wash Cells with Cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in 1X Binding Buffer wash_cells->resuspend_cells stain_cells Add Annexin V-FITC and PI resuspend_cells->stain_cells incubate Incubate for 15 min in the Dark stain_cells->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Logical workflow for the Annexin V/PI apoptosis assay.

Troubleshooting

  • Poor Solubility of this compound: Due to its long alkyl chains, this compound is highly hydrophobic. Ensure the DMSO is of high quality and anhydrous. Gentle warming can aid dissolution. When diluting into aqueous culture medium, vortex immediately and thoroughly to prevent precipitation.

  • High Background in Assays: The vehicle control (DMSO) can have cytotoxic effects at higher concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%).

  • Variability in Results: Cell density at the time of treatment can significantly impact the outcome. Ensure consistent cell seeding. Passage number of cells can also affect their response; use cells within a consistent passage range.

Conclusion

This compound is a powerful tool for dissecting the complex roles of PKC signaling in cellular function. By following these protocols and considering the potential variables, researchers can effectively utilize this compound to gain valuable insights into the mechanisms governing cell proliferation, survival, and other critical processes, thereby advancing both basic research and therapeutic development.

References

Troubleshooting & Optimization

solubility issues of 1,2-O,O-Ditetradecyl-rac-glycerol in chloroform

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-O,O-Ditetradecyl-rac-glycerol, with a focus on addressing solubility issues in chloroform (B151607).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (also known as 1,2-di-O-tetradecyl-rac-glycerol) is a synthetic, hydrophobic diether lipid.[1][2] It is structurally analogous to diacylglycerol (DAG) and is often used in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs), due to its biocompatibility and ability to form stable lipid bilayers.[3] It is also utilized as a biochemical reagent in life science research.[1]

Q2: What are the basic physicochemical properties of this compound?

Below is a summary of the key properties for this compound.

PropertyValueReference
Chemical Formula C₃₁H₆₄O₃[1][2]
Molecular Weight 484.84 g/mol [1]
Appearance Solid[4]
Storage Temperature -20°C[2]

Q3: What is the expected solubility of this compound in chloroform?

CompoundStructureSolubility in Chloroform
1,2-Diarachidoyl-rac-glycerolDiacylglycerol with C20:0 fatty acids50 mg/mL
1,2-Dipalmitoyl-3-Pentadecanoyl-rac-glycerolTriacylglycerol with C16:0 and C15:0 fatty acids10 mg/mL
1,2-Dioleoyl-sn-glycero-3-PC (DOPC)Phospholipid with C18:1 fatty acids~20 mg/mL
1,2-Dimyristoyl-rac-glycerolDiacylglycerol with C14:0 fatty acidsSoluble

This table provides data for structurally similar lipids to give an estimated solubility range. Actual solubility may vary.

Based on these related compounds, the solubility of this compound in chloroform is expected to be in the range of 10-50 mg/mL. However, users may experience difficulties achieving this, especially with pure chloroform.

Troubleshooting Guide: Solubility Issues in Chloroform

This guide addresses common problems encountered when dissolving this compound in chloroform.

Problem: The lipid does not fully dissolve in pure chloroform at the desired concentration.

Cause 1: Insufficient Solvent Polarity While chloroform is a good solvent for many lipids, long-chain saturated lipids can sometimes be difficult to fully solubilize in it alone.

Solution 1: Co-solvent System For lipids that are difficult to dissolve, a common technique is to slightly increase the polarity of the solvent system. For many long-chain, saturated lipids, the addition of a small amount of a more polar solvent can significantly improve solubility.[5]

  • Recommended Protocol:

    • To your chloroform, add a small percentage of methanol (B129727) (e.g., 2% v/v).

    • Additionally, a very small amount of deionized or distilled water (e.g., 0.5-1% v/v) can be added to the chloroform-methanol mixture.[5]

    • Vortex the mixture thoroughly.

    • Attempt to dissolve the this compound in this co-solvent system.

Cause 2: Low Temperature The dissolution of lipids can be an endothermic process, meaning that solubility increases with temperature.

Solution 2: Gentle Warming Applying gentle heat can help to dissolve the lipid.

  • Recommended Protocol:

    • Place the vial containing the lipid and chloroform in a warm water bath (30-40°C).

    • Vortex or sonicate the sample intermittently until the lipid is fully dissolved.

    • Caution: Chloroform is volatile and has a low boiling point (61.2°C). Avoid excessive heating to prevent solvent evaporation and potential pressure buildup in a sealed container.

Cause 3: Aggregation of Lipid Molecules Lipid molecules can self-aggregate, forming structures that are slow to break down and dissolve.

Solution 3: Mechanical Agitation Mechanical energy can help to break up lipid aggregates and facilitate their interaction with the solvent.

  • Recommended Protocol:

    • Submerge the vial containing the lipid and chloroform in a bath sonicator.

    • Sonicate for 5-15 minutes, or until the solution becomes clear.

    • Check the solution to ensure there are no visible particulates. Precipitates can often be redissolved with sonication.[5]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stock Solution of this compound in Chloroform

This protocol details the steps for preparing a standard stock solution, often a preliminary step for creating lipid films for liposome (B1194612) or lipid nanoparticle formulation.

  • Preparation: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as chloroform is a hazardous solvent.

  • Weighing: Accurately weigh the desired amount of this compound into a clean, dry glass vial.

  • Solvent Addition: Add the required volume of chloroform (or a chloroform/methanol co-solvent mixture as described in the troubleshooting guide) to the vial to achieve the target concentration.

  • Dissolution:

    • Vortex the vial for 1-2 minutes.

    • If the lipid is not fully dissolved, sonicate the vial in a bath sonicator for 10-15 minutes.

    • If necessary, warm the vial gently in a water bath (30-40°C) while vortexing intermittently.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Storage: Store the stock solution in a tightly sealed glass container at -20°C.[5] To prevent degradation of the lipid and solvent, it is recommended to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Experimental Workflow: Formulation of Lipid Nanoparticles (LNPs)

This compound can be used as a structural lipid in the formulation of LNPs for drug delivery. The following diagram illustrates a typical workflow for LNP preparation.

LNP_Formulation_Workflow cluster_0 Phase Preparation cluster_1 LNP Assembly cluster_2 Purification & Concentration A Dissolve Lipids (incl. This compound) in Organic Solvent (e.g., Ethanol) C Rapid Mixing (e.g., Microfluidic Device) A->C B Dissolve Payload (e.g., mRNA, siRNA) in Aqueous Buffer B->C D Tangential Flow Filtration (TFF) or Dialysis C->D E Sterile Filtration D->E F Final LNP Formulation E->F

Caption: Workflow for Lipid Nanoparticle (LNP) Formulation.

Signaling Pathway Involvement

While this compound is a synthetic lipid, it is an analogue of diacylglycerol (DAG), a critical second messenger in various cellular signaling pathways. DAG is produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). One of the primary downstream effectors of DAG is Protein Kinase C (PKC). As a stable, long-acting DAG analogue, this compound can be used experimentally to activate PKC-dependent pathways.

PKC_Activation_Pathway receptor Gq-Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag Diacylglycerol (DAG) (or this compound) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Substrate Phosphorylation pkc->downstream Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Differentiation) downstream->cellular_response

Caption: Activation of the Protein Kinase C (PKC) Pathway by DAG Analogues.

References

how to dissolve 1,2-O,O-Ditetradecyl-rac-glycerol for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution of 1,2-O,O-Ditetradecyl-rac-glycerol for experimental use.

Frequently Asked Questions (FAQs)

Q1: What type of compound is this compound?

A1: this compound is a synthetic, hydrophobic diether lipid. It serves as a stable analog of diacylglycerol (DAG), a critical second messenger in various cellular signaling pathways. Its ether linkages, in contrast to the ester linkages in natural DAG, confer resistance to enzymatic degradation by lipases.

Q2: What are the primary applications of this compound in research?

A2: This compound is primarily used in studies of lipid bilayers and membrane dynamics. It is also a key component in the formulation of liposomes and lipid nanoparticles (LNPs) for drug and nucleic acid delivery.[1][2] As a DAG mimic, it is instrumental in investigating intracellular signaling pathways.[3][4]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at -20°C for long-term stability.

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen solvent.

  • Initial Assessment: this compound is a highly hydrophobic and waxy solid, which can make dissolution challenging. Insolubility is often due to the selection of an inappropriate solvent or insufficient energy to overcome the lattice energy of the solid.

  • Troubleshooting Steps & Recommended Actions:

    • Solvent Selection: Ensure you are using an appropriate organic solvent. Based on data for structurally similar long-chain dialkyl glycerol (B35011) ethers, the following solvents are recommended. Please refer to the solubility data table below.

    • Increase Temperature: Gently warm the solvent to 37-50°C. This can significantly increase the solubility of long-chain lipids. Avoid excessive heat, which could lead to solvent evaporation or compound degradation.

    • Sonication: Use a bath sonicator or a probe sonicator to apply ultrasonic energy. This helps to break apart solid aggregates and enhance the dissolution process.

    • Vortexing: For smaller volumes, vigorous vortexing can aid in dissolution.

    • Solvent Purity: Ensure that your organic solvents are anhydrous and of high purity, as water contamination can reduce the solubility of highly hydrophobic compounds.

Issue: The compound precipitates when added to an aqueous buffer or cell culture medium.

  • Initial Assessment: Direct addition of a highly concentrated stock solution in an organic solvent to an aqueous phase will likely cause the hydrophobic compound to precipitate.

  • Troubleshooting Steps & Recommended Actions:

    • Prepare a Concentrated Stock: First, dissolve the this compound in a water-miscible organic solvent like ethanol (B145695) or DMSO to create a concentrated stock solution.

    • Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent to achieve a concentration closer to the final desired concentration.

    • Stepwise Addition: Add the diluted stock solution dropwise to the aqueous buffer or medium while vortexing or stirring vigorously. This gradual introduction helps to disperse the lipid molecules and prevent aggregation.

    • Use of a Carrier: For cell culture experiments, the diluted stock can be complexed with a carrier protein like bovine serum albumin (BSA) before addition to the medium.

Quantitative Solubility Data

The following table summarizes the solubility of structurally similar long-chain dialkyl glycerol ethers, which can be used as a guide for this compound.

Solvent1,2-O-Dioctadecyl-rac-glycerol (C18 chains) Solubility (mg/mL)1,2-O-Dihexadecyl-rac-glycerol (C16 chains) Solubility (mg/mL)
Ethanol3030
Dimethylformamide (DMF)2020
Dimethyl sulfoxide (B87167) (DMSO)55

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.

Materials:

  • This compound

  • Anhydrous Ethanol (200 proof)

  • Glass vial with a Teflon-lined cap

  • Pipettes and tips

  • Analytical balance

  • Water bath or heating block

  • Bath sonicator

Procedure:

  • Weigh out 10 mg of this compound and place it in a clean, dry glass vial.

  • Add 1 mL of anhydrous ethanol to the vial.

  • Cap the vial tightly.

  • Warm the mixture to 40°C in a water bath for 5-10 minutes.

  • Place the vial in a bath sonicator and sonicate for 10-15 minutes, or until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for Cell Culture cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_solvent Add Ethanol/DMSO weigh->add_solvent dissolve Warm & Sonicate add_solvent->dissolve dilute Dilute Stock in Ethanol/DMSO dissolve->dilute Use Concentrated Stock add_to_medium Add Dropwise to Medium with Vortexing dilute->add_to_medium final_solution Ready for Experiment add_to_medium->final_solution Final Working Solution

Caption: Workflow for preparing this compound for cell culture experiments.

signaling_pathway Role of this compound as a DAG Mimic receptor GPCR/RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag_mimic 1,2-O,O-Ditetradecyl- rac-glycerol (DAG Mimic) pip2->dag_mimic Mimics Action of Endogenous DAG pkc Protein Kinase C (PKC) dag_mimic->pkc Activates downstream Downstream Signaling pkc->downstream Phosphorylates Substrates

Caption: Signaling pathway illustrating the action of this compound as a diacylglycerol (DAG) mimic.

References

Technical Support Center: Stability of Liposomes Containing 1,2-O,O-Ditetradecyl-rac-glycerol (DTRG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with liposomes containing the ether lipid 1,2-O,O-Ditetradecyl-rac-glycerol (DTRG).

I. Frequently Asked Questions (FAQs)

Q1: Why are liposomes containing DTRG expected to be more stable than conventional phospholipid liposomes?

A1: The stability of DTRG-containing liposomes stems from the ether linkages between the hydrophobic chains and the glycerol (B35011) backbone. Unlike the ester bonds found in conventional phospholipids, these ether bonds are resistant to hydrolysis by phospholipases and can withstand harsher conditions such as extreme pH. This inherent chemical stability contributes to a longer shelf-life and better retention of encapsulated contents.

Q2: What is the role of cholesterol in DTRG liposome (B1194612) formulations?

A2: Cholesterol is a critical component for modulating the physical properties and stability of liposome membranes. Its incorporation into the DTRG bilayer can:

  • Increase membrane rigidity: Cholesterol fits into the gaps between the lipid molecules, reducing the fluidity of the membrane and making the liposomes less leaky.

  • Enhance stability: By increasing the packing density of the lipid bilayer, cholesterol contributes to the overall structural integrity and stability of the liposomes.

  • Influence particle size: The amount of cholesterol can affect the curvature of the lipid bilayer, thereby influencing the resulting liposome size.

Q3: What are the key factors that can affect the stability of my DTRG liposomes during storage?

A3: Several factors can impact the long-term stability of your DTRG liposomes:

  • Temperature: Storage at elevated temperatures can increase lipid mobility and potentially lead to aggregation or leakage. Storage at low temperatures (e.g., 4°C) is generally recommended to decrease phospholipid hydrolysis.[1]

  • pH: The pH of the storage buffer can influence the hydrolysis of any ester-linked lipids present and can also affect the surface charge of the liposomes, potentially leading to aggregation. A slightly acidic to neutral pH (around 6.5) has been reported to offer a stable environment for liposomes.[1]

  • Lipid Composition: The choice of co-lipids and the molar ratio of each component, including cholesterol, will significantly impact stability.

  • Presence of Cryoprotectants (for frozen storage): If you plan to freeze your liposomes, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is crucial to prevent vesicle fusion and rupture during freeze-thaw cycles.

Q4: How can I improve the encapsulation efficiency of my drug in DTRG liposomes?

A4: Encapsulation efficiency is influenced by both the properties of the drug and the liposomes. To improve it, consider the following:

  • Lipid Composition: Adjusting the lipid composition, including the addition of charged lipids, can enhance the encapsulation of certain drugs.

  • Preparation Method: The choice of preparation method can impact encapsulation. For hydrophilic drugs, methods that create a large aqueous core, like reverse-phase evaporation, may be beneficial.

  • pH Gradient Loading (for ionizable drugs): For weakly acidic or basic drugs, creating a pH gradient across the liposome membrane can significantly increase encapsulation efficiency.

  • Drug-to-Lipid Ratio: Optimizing the initial drug-to-lipid ratio during formulation is a critical step.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and handling of DTRG liposomes.

Problem Potential Cause(s) Recommended Solution(s)
Low Drug Encapsulation Efficiency 1. Inappropriate liposome preparation method for the drug type (hydrophilic vs. lipophilic).2. Suboptimal drug-to-lipid ratio.3. Drug leakage during preparation.4. Inaccurate measurement of encapsulated drug.1. Select a preparation method that maximizes the entrapment of your specific drug (e.g., thin-film hydration for lipophilic drugs, reverse-phase evaporation for hydrophilic drugs).2. Perform a titration experiment to determine the optimal drug-to-lipid ratio.3. Ensure the hydration and extrusion steps are performed above the phase transition temperature (Tc) of the lipids to facilitate proper vesicle formation and drug entrapment.4. Use a reliable method to separate free drug from encapsulated drug before quantification (e.g., size exclusion chromatography, dialysis).
Liposome Aggregation (Increased Particle Size and PDI) 1. Inappropriate buffer ionic strength or pH.2. Insufficient surface charge (low zeta potential).3. Storage at improper temperatures.4. High liposome concentration.1. Use a buffer with an appropriate ionic strength and a pH that promotes colloidal stability (a pH away from the isoelectric point of the liposomes).2. Incorporate a small percentage of a charged lipid (e.g., a cationic or anionic lipid) to increase the absolute value of the zeta potential.3. Store liposomes at a recommended temperature, typically 4°C. Avoid repeated freeze-thaw cycles unless a cryoprotectant is used.4. Dilute the liposome suspension to a lower concentration.
Significant Drug Leakage Over Time 1. The liposome membrane is too fluid.2. Hydrolysis of co-lipids (if ester-based lipids are included).3. Destabilization by components in the storage medium.1. Increase the cholesterol content in the formulation to enhance membrane rigidity and reduce permeability.2. If using co-lipids, select those with saturated acyl chains which form more stable bilayers.3. Store in a simple buffer (e.g., PBS or HEPES-buffered saline) and avoid complex media for long-term storage if possible.
Inconsistent Batch-to-Batch Reproducibility 1. Variations in the thin-film formation.2. Inconsistent hydration process.3. Variations in the extrusion process (pressure, number of passes).1. Ensure a thin, even lipid film is formed by controlling the rotation speed and evaporation rate during the solvent removal step.2. Standardize the hydration time, temperature, and agitation method.3. Maintain consistent pressure and number of extrusion cycles for each batch.

III. Quantitative Data on Ether Lipid Liposome Stability

The following tables summarize stability data for ether-based lipid liposomes, which can be considered a proxy for the expected stability of DTRG-containing liposomes.

Table 1: Effect of Storage Temperature and Buffer pH on the Stability of Ether-Based Liposomes over 12 Months.

Sample IDLipid CompositionBuffer pHStorage Temp. (°C)Initial Diameter (nm)Final Diameter (nm)% Change in Diameter
S01Ether-based6.54120125+4.2%
S02Ether-based7.44122130+6.6%
S03Ether-based8.54118128+8.5%
S09Ether-based7.4Room Temp125142+13.6%

Data adapted from a long-term stability study on ether-based lipid liposomes. The results indicate that ether-linked lipids provide significant stability, with minimal changes in particle size over a year, especially when stored at 4°C.[1]

IV. Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

1. Materials:

  • This compound (DTRG)

  • Co-lipid (e.g., a phosphatidylcholine)

  • Cholesterol

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

2. Procedure:

  • Lipid Film Formation:

    • Dissolve DTRG, co-lipid, and cholesterol in chloroform in a round-bottom flask at the desired molar ratio.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Rotate the flask and apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1 hour after the film appears dry to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-heated to above the lipid phase transition temperature) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath for 1-2 hours. The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a uniform size distribution.

    • Collect the extruded liposome suspension.

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):

  • Dilute the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C).

  • Perform the measurement to obtain the average particle size (Z-average diameter) and the PDI, which indicates the width of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

2. Zeta Potential Measurement:

  • Dilute the liposome suspension in an appropriate low-conductivity buffer (e.g., 10 mM NaCl) to optimize the measurement.

  • Load the diluted sample into a folded capillary cell, ensuring no air bubbles are present.

  • Place the cell into the instrument.

  • The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential. A zeta potential with an absolute value greater than 30 mV generally indicates good colloidal stability.

3. Encapsulation Efficiency Determination:

  • Separation of Free Drug: Separate the unencapsulated drug from the liposomes using a method such as size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.

  • Quantification of Encapsulated Drug:

    • Lyse the liposomes containing the encapsulated drug using a suitable solvent (e.g., methanol (B129727) or a detergent solution).

    • Quantify the amount of drug in the lysed liposome fraction using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, HPLC, or fluorescence spectroscopy).

  • Calculation:

    • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

V. Visualizations

TroubleshootingWorkflow start Start: Unstable Liposomes (Aggregation, Leakage) check_size Check Particle Size & PDI (DLS) start->check_size check_leakage Measure Drug Leakage start->check_leakage high_pdi High PDI / Aggregation check_size->high_pdi PDI > 0.2 high_leakage High Leakage check_leakage->high_leakage Leakage > 10% solution_aggregation Troubleshooting for Aggregation: 1. Optimize Zeta Potential (add charged lipids) 2. Adjust Buffer pH/Ionic Strength 3. Optimize Storage Temperature (4°C) 4. Check Lipid Concentration high_pdi->solution_aggregation solution_leakage Troubleshooting for Leakage: 1. Increase Cholesterol Content 2. Use Saturated Co-Lipids 3. Check for Chemical Incompatibilities high_leakage->solution_leakage stable_liposomes Stable Liposomes solution_aggregation->stable_liposomes solution_leakage->stable_liposomes

Caption: Troubleshooting workflow for unstable liposomes.

CellularUptakePathways cluster_endocytosis Endocytosis liposome Liposome plasma_membrane Plasma Membrane liposome->plasma_membrane Interaction clathrin Clathrin-mediated Endocytosis plasma_membrane->clathrin caveolae Caveolae-mediated Endocytosis plasma_membrane->caveolae macropinocytosis Macropinocytosis plasma_membrane->macropinocytosis early_endosome Early Endosome clathrin->early_endosome caveolae->early_endosome macropinocytosis->early_endosome late_endosome Late Endosome early_endosome->late_endosome cytosol Cytosol (Drug Release) early_endosome->cytosol Endosomal Escape lysosome Lysosome (Drug Release/Degradation) late_endosome->lysosome

Caption: Major cellular uptake pathways for liposomes.

References

Technical Support Center: Synthesis of 1,2-O,O-Ditetradecyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-O,O-Ditetradecyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis.[1][2] This method involves the reaction of a glycerol (B35011) derivative with an alkyl halide in the presence of a strong base. To ensure the desired 1,2-disubstitution pattern, a protecting group strategy is typically employed.

Q2: Why is a protecting group necessary for the glycerol backbone?

A2: Glycerol has three hydroxyl groups (-OH) of varying reactivity (two primary and one secondary). To achieve selective alkylation at the 1 and 2 positions, the 3-position hydroxyl group must be protected to prevent unwanted side reactions, such as the formation of 1,3-disubstituted or trisubstituted glycerol ethers.[3][4][5] Common protecting groups for this purpose include benzyl (B1604629) ethers or acetals like solketal (B138546) (isopropylidene glycerol).

Q3: What are the common challenges and side reactions in this synthesis?

A3: The primary challenge is the competition between the desired S(_N)2 reaction (ether formation) and the E2 elimination reaction, which leads to the formation of an alkene from the alkyl halide.[1][6] This is particularly problematic with secondary alkyl halides, though less of a concern with primary halides like 1-bromotetradecane (B124005). Other potential issues include incomplete reaction, leading to a mixture of mono- and di-alkylated products, and difficulties in purifying the final product from starting materials and byproducts.[2][7]

Q4: What analytical techniques are recommended for characterizing the final product?

A4: A combination of techniques is recommended for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (

    1^11 
    H and
    13^{13}13
    C):
    To confirm the chemical structure, including the presence of the tetradecyl chains and the free hydroxyl group at the 3-position.[6][8]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.[1][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, such as the ether linkages (C-O-C) and the hydroxyl group (-OH).

  • Thin-Layer Chromatography (TLC) and Column Chromatography: To assess purity and isolate the final product.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired this compound
Potential Cause Troubleshooting Strategy Rationale
Incomplete Deprotonation of the Alcohol Ensure anhydrous reaction conditions. Use a sufficiently strong base (e.g., Sodium Hydride, NaH) and allow adequate time for the alkoxide to form before adding the alkyl halide.[10]The alkoxide is the active nucleophile in the Williamson ether synthesis. Incomplete formation will result in a slower reaction and lower yield.
Competing Elimination Reaction (E2) Use a primary alkyl halide (e.g., 1-bromotetradecane). Maintain the lowest effective reaction temperature.[6]Primary alkyl halides are less sterically hindered and less prone to elimination than secondary or tertiary halides. Lower temperatures generally favor substitution over elimination.[1]
Suboptimal Solvent Choice Use a polar aprotic solvent such as DMF or acetonitrile.[2]These solvents effectively solvate the cation of the alkoxide but not the nucleophilic anion, thus increasing its reactivity.
Steric Hindrance If using a bulky protecting group, consider a smaller alternative if yields are consistently low.Steric hindrance around the reactive sites can slow down the S(_N)2 reaction.
Problem 2: Formation of Multiple Products (Mono-, Di-, and Tri-substituted)
Potential Cause Troubleshooting Strategy Rationale
Ineffective Protection of the 3-OH Group Ensure complete protection of the 3-hydroxyl group of glycerol before proceeding with alkylation. Verify the purity of the protected starting material.An unprotected 3-OH group will also react with the alkyl halide, leading to a mixture of products.
Insufficient Amount of Alkylating Agent Use a slight excess of the alkylating agent (e.g., 1-bromotetradecane) to drive the reaction towards the disubstituted product.Stoichiometric or insufficient amounts of the alkyl halide may result in incomplete alkylation, leaving mono-substituted glycerol as a significant byproduct.
Deprotection during Alkylation Choose a protecting group that is stable under the basic conditions of the Williamson ether synthesis. Benzyl ethers are generally robust under these conditions.If the protecting group is labile, it may be cleaved during the reaction, exposing the 3-OH group to alkylation.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Strategy Rationale
Similar Polarity of Product and Byproducts Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is often effective.[11]Fine-tuning the eluent polarity is crucial for separating compounds with similar structures and polarities.
Presence of Unreacted Starting Materials Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature moderately.Unreacted starting materials will co-elute with the product if their polarities are similar, complicating purification.
Oily Nature of the Product After column chromatography, remove the solvent under reduced pressure and place the product under high vacuum to remove any residual solvent.The viscous, oily nature of the product can trap solvent molecules.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Protection of Glycerol (Synthesis of 3-O-Benzyl-rac-glycerol)

  • To a solution of glycerol (1 equivalent) in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-O-Benzyl-rac-glycerol.

Step 2: Dialkylation of 3-O-Benzyl-rac-glycerol

  • Dissolve 3-O-Benzyl-rac-glycerol (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF) under an inert atmosphere.

  • Add a strong base (e.g., sodium hydride, 2.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add 1-bromotetradecane (2.2 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to 50-70 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. The crude product is 1,2-Di-O-tetradecyl-3-O-benzyl-rac-glycerol.

Step 3: Deprotection of the Benzyl Ether

  • Dissolve the crude product from Step 2 in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Add a palladium on carbon catalyst (Pd/C, 10 mol%).

  • Subject the mixture to hydrogenation (H(_2) gas) at atmospheric or slightly elevated pressure.[12]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude this compound by column chromatography (silica gel, gradient elution with hexane/ethyl acetate).

Data Presentation

Table 1: Illustrative Yields for Williamson Ether Synthesis of 1,2-Dialkyl Glycerol Derivatives under Various Conditions

Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
NaHDMF602470-85
NaHTHF604860-75
KOHDMSO702465-80
K(_2)CO(_3)Acetonitrile804840-60

Note: Yields are representative and can vary based on the specific glycerol derivative and alkyl halide used.

Visualizations

Logical Workflow for Synthesis

Synthesis_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: Dialkylation cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification Glycerol Glycerol Protection 3-O-Benzyl-rac-glycerol Glycerol->Protection Benzyl Bromide, NaH Alkylation 1,2-Di-O-tetradecyl- 3-O-benzyl-rac-glycerol Protection->Alkylation 1-Bromotetradecane, NaH Deprotection Crude Product Alkylation->Deprotection H2, Pd/C Purification This compound Deprotection->Purification Column Chromatography DAG_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) DAG_analog 1,2-O,O-Ditetradecyl- rac-glycerol (DAG Analog) PLC->DAG_analog Hydrolysis (mimicked by) PIP2 PIP2 PIP2->PLC Receptor Activation PKC_inactive Inactive PKC DAG_analog->PKC_inactive Binding to C1 Domain PKC_active Active PKC PKC_inactive->PKC_active Conformational Change Substrate Substrate Protein PKC_active->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Gene Expression) Phospho_Substrate->Cellular_Response Leads to

References

Technical Support Center: Purification of 1,2-O,O-Ditetradecyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2-O,O-Ditetradecyl-rac-glycerol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, focusing on thin-layer chromatography (TLC) analysis and column chromatography.

Observation Potential Cause(s) Suggested Solution(s)
TLC Analysis
Streaking of the product spot on the TLC plate.- Sample is too concentrated.- The compound is interacting too strongly with the silica (B1680970) gel (if it has acidic or basic impurities).- The initial spot is too large.- Dilute the sample before spotting it on the TLC plate.- Add a small amount of a slightly more polar solvent (e.g., a drop of methanol (B129727) in chloroform) to the sample to improve solubility and reduce strong interactions.- Apply the sample in small, repeated applications to keep the spot size small (1-2 mm in diameter).
Product spot does not move from the baseline (Rf = 0).- The solvent system is not polar enough.- Increase the polarity of the mobile phase. For example, if using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.
Product spot runs with the solvent front (Rf = 1).- The solvent system is too polar.- Decrease the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, decrease the percentage of ethyl acetate.
Poor separation between the product and an impurity.- The polarity of the chosen solvent system is not optimal for separating the specific compounds.- Experiment with different solvent systems. Good starting points for neutral lipids like this compound include mixtures of hexane/diethyl ether or hexane/acetone.[1]
Column Chromatography
The compound is not eluting from the column.- The eluent is not polar enough.- The compound may have precipitated on the column.- Gradually increase the polarity of the eluent.- Ensure the compound is fully dissolved before loading it onto the column. If solubility is an issue, consider dry loading the sample onto silica gel.
The compound is eluting too quickly with the solvent front.- The eluent is too polar.- Start with a less polar solvent system. Always develop an appropriate solvent system using TLC first, aiming for an Rf value of 0.2-0.3 for the desired compound.
Cracking of the silica gel bed.- Improper packing of the column.- Running the column dry.- Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Maintain a constant head of solvent above the silica bed.
Broad or tailing peaks during elution.- Overloading the column with the sample.- Poor packing of the column.- Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).- Ensure the column is packed evenly without any air bubbles or channels.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as myristyl alcohol or a glycerol (B35011) derivative, mono-alkylated glycerol, and potentially the 1,3-dialkyl isomer, depending on the synthetic route.

Q2: Which TLC solvent system is recommended for monitoring the purification of this compound?

A2: A good starting point for TLC analysis is a mixture of non-polar and polar solvents. For neutral lipids, a common solvent system is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[2] Another effective system for separating mono-, di-, and triglycerides is hexane:diethyl ether:formic acid (65:35:0.04, by vol).[3] You can also try simple mixtures like hexane:ethyl acetate or hexane:acetone, adjusting the ratio to achieve good separation.[1]

Q3: How can I visualize this compound on a TLC plate?

A3: Since this compound lacks a chromophore, it will not be visible under UV light. Visualization can be achieved by staining the TLC plate. Common staining agents for lipids include iodine vapor or a phosphomolybdic acid solution followed by heating.[1]

Q4: What is a suitable solvent system for column chromatography purification?

A4: The ideal solvent system for column chromatography should be slightly less polar than the one that gives an Rf value of 0.2-0.3 for your compound on a TLC plate. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or diethyl ether, is often effective.

Q5: Is recrystallization a viable purification method for this compound?

A5: Yes, recrystallization can be an effective final purification step. Due to its long alkyl chains, this compound is likely to be soluble in non-polar organic solvents when hot and less soluble at colder temperatures. Solvents to consider for recrystallization include acetone, ethanol, or a mixture of a good solvent (like dichloromethane (B109758) or diethyl ether) and a poor solvent (like hexane or methanol).

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

1. Preparation of the Slurry:

  • Weigh out silica gel (typically 50-100 times the weight of the crude product) in a beaker.

  • Add the initial, least polar eluent (e.g., hexane or a hexane-rich mixture) to the silica gel to form a slurry.

  • Stir the slurry gently to remove any air bubbles.

2. Packing the Column:

  • Secure a glass column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Pour the silica gel slurry into the column.

  • Allow the silica gel to settle, tapping the column gently to ensure even packing.

  • Drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel bed.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the sand.

4. Elution:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the desired compound.

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol provides a general method for the recrystallization of this compound.

1. Solvent Selection:

  • In a small test tube, dissolve a small amount of the compound in a minimal amount of a hot solvent (e.g., acetone).

  • Allow the solution to cool to room temperature and then in an ice bath.

  • A good solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.

2. Dissolution:

  • Place the impure compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the compound completely.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Allow the crystals to dry completely under vacuum.

Data Presentation

The following table presents illustrative data for the purification of this compound. Note: These values are examples and will vary depending on the specific experimental conditions and the purity of the starting material.

Purification Method Mobile Phase / Solvent Purity before (%) Purity after (%) Yield (%) Rf Value
Silica Gel ChromatographyHexane:Ethyl Acetate (95:5 to 80:20 gradient)85>98~800.3 (in Hexane:Ethyl Acetate 9:1)
RecrystallizationAcetone95>99~90N/A

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in minimal a non-polar solvent Crude->Dissolve Column Silica Gel Column Chromatography Dissolve->Column Gradient Gradient Elution (e.g., Hexane/Ethyl Acetate) Column->Gradient Fractions Collect Fractions Gradient->Fractions TLC TLC Analysis of Fractions Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate1 Solvent Evaporation Combine->Evaporate1 PureProduct1 Purified Product Evaporate1->PureProduct1 Recrystallize Recrystallization (e.g., from Acetone) PureProduct1->Recrystallize Filter Filter and Dry Crystals Recrystallize->Filter FinalProduct Highly Pure Product Filter->FinalProduct

Caption: Workflow for the purification of this compound.

TroubleshootingLogic Start TLC Spot Issue Streaking Streaking? Start->Streaking NoMove Rf = 0? Start->NoMove no SolventFront Rf = 1? Start->SolventFront no Conc Too Concentrated? Streaking->Conc yes PolarityLow Increase Polarity of Mobile Phase NoMove->PolarityLow yes PolarityHigh Decrease Polarity of Mobile Phase SolventFront->PolarityHigh yes Dilute Dilute Sample Conc->Dilute yes SpotSize Reduce Spot Size Conc->SpotSize yes

Caption: Troubleshooting logic for common TLC issues.

References

avoiding hydrolysis of ether lipids during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ether lipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the hydrolysis of ether lipids, particularly plasmalogens, during your experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What are ether lipids, and why are they prone to hydrolysis?

A: Ether lipids are a class of lipids characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone. A specific subclass, known as plasmalogens, possesses a vinyl-ether bond at this position. This vinyl-ether bond is particularly susceptible to cleavage under acidic conditions and by reactive oxygen species, a process known as hydrolysis. This instability can lead to the degradation of your samples and inaccurate experimental results. In contrast, plasmanyl ether lipids, which have a saturated ether bond, are more resistant to acidic conditions but can still be susceptible to oxidative degradation.

Q2: What are the main factors that cause ether lipid hydrolysis during experiments?

A: The primary factors contributing to the hydrolysis of ether lipids, especially plasmalogens, during experimental procedures include:

  • Low pH: Acidic environments readily cleave the vinyl-ether bond of plasmalogens.[1][2][3]

  • Oxidation: Exposure to air and light can lead to the formation of hydroperoxides and other reactive species that degrade ether lipids.[4]

  • High Temperatures: Elevated temperatures can accelerate the rate of both acid-catalyzed hydrolysis and oxidation.

  • Enzymatic Degradation: Endogenous lipases and phospholipases in tissue samples can degrade ether lipids if not properly inactivated.[5]

Q3: How can I prevent ether lipid hydrolysis during sample storage?

A: Proper storage is crucial for maintaining the integrity of ether lipids. Here are some key recommendations:

  • Low Temperature: Store lipid extracts and tissues at -20°C for short-term storage and at -80°C for long-term storage to minimize enzymatic activity and chemical degradation.[5][6]

  • Inert Atmosphere: To prevent oxidation, flush sample vials with an inert gas like nitrogen or argon before sealing.[5][6][7]

  • Solvent Choice: Store lipid extracts in an organic solvent, as lyophilized (freeze-dried) lipids can be more susceptible to hydrolysis and oxidation.[5][6]

  • Avoid Light: Store samples in amber vials or in the dark to prevent photo-oxidation.

II. Troubleshooting Guides

Troubleshooting Scenario 1: Low or No Plasmalogen Signal in Mass Spectrometry Analysis

Problem: You are performing LC-MS/MS analysis, but you observe a significantly lower than expected or even absent signal for your target plasmalogens.

Possible Cause Troubleshooting Step
Acid-catalyzed Hydrolysis Verify the pH of all buffers and solvents used during extraction and analysis. Ensure they are neutral or slightly alkaline. Acidic conditions, even if mild, can lead to complete loss of plasmalogens.[8]
Oxidative Degradation Ensure that all solvents are fresh and have been stored properly to prevent peroxide formation. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.[9] Work quickly and keep samples on ice to minimize exposure to air and light.
Improper Sample Storage Review your sample storage conditions. Were the samples stored at a sufficiently low temperature and under an inert atmosphere? Multiple freeze-thaw cycles can also accelerate degradation.[5]
Inefficient Extraction Evaluate your lipid extraction protocol. Methods like the Folch or Bligh-Dyer extractions are commonly used, but ensure that the solvent ratios are optimal for your sample type to achieve complete extraction of ether lipids.[1][9]
Mass Spectrometry Settings Confirm that your mass spectrometer is properly calibrated and that you are using the correct precursor and product ions for your target plasmalogens. In positive ion mode, plasmalogens can be identified by the neutral loss of the phosphoethanolamine headgroup (141 Da).[10]
Troubleshooting Scenario 2: High Variability in Ether Lipid Quantification Between Replicates

Problem: You are observing poor reproducibility in the quantification of ether lipids across your technical or biological replicates.

Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize your entire workflow, from tissue homogenization to lipid extraction and analysis. Ensure that all samples are processed for the same duration and under the same conditions (e.g., temperature, light exposure).
Enzymatic Degradation For tissue samples, it is critical to rapidly inhibit endogenous enzyme activity. This can be achieved by flash-freezing the tissue in liquid nitrogen immediately after collection or by homogenizing the tissue in a cold solvent containing enzyme inhibitors.[11]
Phase Separation Issues During liquid-liquid extraction, incomplete phase separation can lead to variable recovery of lipids. Ensure complete separation of the organic and aqueous layers before collecting the lipid-containing phase.
Injection Volume Inconsistency Calibrate your autosampler to ensure precise and consistent injection volumes. Small variations in injection volume can lead to significant differences in detected signal intensity.

III. Experimental Protocols & Data

Optimized Protocol for Ether Lipid Extraction from Animal Tissue

This protocol is designed to minimize the hydrolysis and oxidation of ether lipids during the extraction process.

  • Homogenization:

    • Weigh the frozen tissue sample (e.g., 50 mg).

    • Immediately place the tissue in a glass homogenizer with 2 mL of ice-cold methanol.

    • Homogenize thoroughly on ice.[1]

    • Add 4 mL of chloroform (B151607) and continue to homogenize until a uniform suspension is achieved.

  • Lipid Extraction:

    • Transfer the homogenate to a glass tube with a Teflon-lined cap.

    • Add 1.5 mL of a 0.9% NaCl solution to the tube.

    • Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Solvent Evaporation and Storage:

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipids in a small volume of chloroform/methanol (2:1, v/v) containing an antioxidant (e.g., 0.01% BHT).[9]

    • Flush the tube with nitrogen or argon, seal tightly, and store at -80°C until analysis.[7]

Quantitative Data: Stability of Ether Lipids

The stability of ether lipids is highly dependent on pH and temperature. The vinyl-ether bond of plasmalogens is particularly sensitive to acidic conditions.

ConditionEther Lipid TypeStabilityComments
Acidic pH (e.g., pH < 5) Plasmalogens (Plasmenyl)Highly Unstable Rapid hydrolysis of the vinyl-ether bond occurs. Complete degradation can happen in minutes.[8]
Plasmanyl Ether LipidsRelatively Stable The saturated ether bond is resistant to acid hydrolysis.
Neutral pH (e.g., pH 7.0-7.5) Plasmalogens & PlasmanylGenerally Stable This is the optimal pH range for working with ether lipids to prevent acid-catalyzed hydrolysis.[11]
Alkaline pH (e.g., pH > 9) Plasmalogens & PlasmanylRelatively Stable Ether bonds are generally stable under alkaline conditions, in contrast to ester bonds which are readily hydrolyzed.
Elevated Temperature (> 37°C) PlasmalogensUnstable Increased temperature accelerates the rate of hydrolysis, especially in the presence of even mildly acidic conditions.
Plasmanyl Ether LipidsModerately Stable Stability decreases with increasing temperature, primarily due to increased risk of oxidation.

IV. Visualizations

Ether_Lipid_Hydrolysis cluster_plasmalogen Plasmalogen (Plasmenyl) cluster_plasmanyl Plasmanyl Ether Lipid Plasmalogen Glycerol - sn-1: Vinyl-Ether Bond - sn-2: Ester Bond - sn-3: Phosphate Group Lysophospholipid Lysophospholipid + Fatty Aldehyde Plasmalogen->Lysophospholipid Hydrolysis Plasmanyl Glycerol - sn-1: Saturated Ether Bond - sn-2: Ester Bond - sn-3: Phosphate Group Acid_Oxidation Acidic Conditions (H+) or Reactive Oxygen Species (ROS) Acid_Oxidation->Plasmalogen Experimental_Workflow Start Tissue Sample Collection Homogenization Homogenize in Ice-Cold Methanol Start->Homogenization Extraction Add Chloroform and Saline Solution Homogenization->Extraction Phase_Separation Centrifuge to Separate Phases Extraction->Phase_Separation Collection Collect Lower Organic Phase Phase_Separation->Collection Drying Dry Under Nitrogen Stream Collection->Drying Storage Reconstitute with Antioxidant and Store at -80°C Drying->Storage Analysis LC-MS/MS Analysis Storage->Analysis Troubleshooting_Flowchart Start Low Plasmalogen Signal? Check_pH Check pH of all reagents Start->Check_pH Yes Acidic_pH Acidic pH Detected Check_pH->Acidic_pH Yes Neutral_pH pH is Neutral/Alkaline Check_pH->Neutral_pH No Solution_pH Adjust all reagents to neutral pH. Re-extract samples. Acidic_pH->Solution_pH Check_Storage Review Sample Storage Conditions Neutral_pH->Check_Storage Improper_Storage Improper Storage Conditions Check_Storage->Improper_Storage Yes Proper_Storage Storage Conditions are Optimal Check_Storage->Proper_Storage No Solution_Storage Implement proper storage protocols (-80°C, inert gas). Improper_Storage->Solution_Storage Check_Oxidation Assess for Oxidation Proper_Storage->Check_Oxidation Oxidation_Suspected Oxidation is Likely Check_Oxidation->Oxidation_Suspected Yes No_Oxidation No Evidence of Oxidation Check_Oxidation->No_Oxidation No Solution_Oxidation Use fresh solvents and add antioxidants (e.g., BHT). Oxidation_Suspected->Solution_Oxidation Solution_MS Optimize Mass Spectrometry settings. No_Oxidation->Solution_MS

References

Technical Support Center: Analysis of 1,2-O,O-Ditetradecyl-rac-glycerol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-O,O-Ditetradecyl-rac-glycerol in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

The molecular formula for this compound is C₃₁H₆₄O₃, which corresponds to a molecular weight of 484.83 g/mol .[1]

Q2: Which ionization technique is most suitable for analyzing this compound?

Electrospray ionization (ESI) is a commonly used and suitable soft ionization technique for this class of lipids.[2][3][4] Due to the absence of a readily ionizable functional group, the molecule is typically detected as an adduct ion in the mass spectrometer.

Q3: What are the common adduct ions observed for this compound in positive ion mode ESI-MS?

In positive ion mode, you can expect to observe adducts with ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺).[3][5][6] The formation of these adducts is crucial for the detection of this neutral lipid.

Q4: Can I analyze this compound in negative ion mode?

While less common for neutral lipids, analysis in negative ion mode might be possible, potentially through the formation of dimer ions.[2] However, positive ion mode is generally recommended for better sensitivity.

Q5: What are the expected fragmentation patterns in MS/MS analysis?

Tandem mass spectrometry (MS/MS) of the precursor adduct ions is necessary for structural confirmation. The fragmentation of similar dialkyl glycerol (B35011) ethers typically involves the neutral loss of one or both of the tetradecyl chains.[7][8] This fragmentation pattern helps to confirm the identity of the alkyl chains and the glycerol backbone.

Troubleshooting Guide

Issue 1: No or Very Low Signal Intensity

Possible Causes:

  • Improper Sample Preparation: Inefficient extraction can lead to low analyte concentration. Lipids are sensitive to degradation if not handled properly.[9]

  • Suboptimal Ionization/Instrument Parameters: The instrument may not be optimized for this specific compound.

  • Signal Suppression: The presence of contaminants or high concentrations of substances like glycerol in the sample matrix can suppress the analyte signal.[10]

  • No Adduct Formation: Insufficient adduct-forming ions (e.g., Na⁺, K⁺, NH₄⁺) in the mobile phase can lead to poor ionization.

Solutions:

  • Verify Sample Preparation:

    • Use a validated lipid extraction method such as a modified Bligh & Dyer or an MTBE-based protocol.[9][11][12]

    • Ensure all solvents are of high purity (LC-MS grade).

    • Use glass vials and tubes to avoid contamination from plasticizers.[9]

    • Perform sample preparation at low temperatures to minimize degradation.[9]

  • Optimize Instrument Parameters:

    • Ensure the mass spectrometer is calibrated.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, and gas flow rates.

    • Perform a full scan in positive ion mode to identify the most abundant adduct ion.

  • Address Signal Suppression:

    • If your sample contains glycerol, consider a sample cleanup step or dilution to reduce its concentration.[10]

    • Incorporate a chromatographic separation step (e.g., using a C8 or C18 column) to separate the analyte from interfering matrix components.[11]

  • Promote Adduct Formation:

    • Add a low concentration (e.g., 1-10 mM) of an appropriate salt (e.g., sodium acetate (B1210297), potassium acetate, or ammonium acetate) to your mobile phase to enhance the formation of the corresponding adduct.

Issue 2: Complex or Unidentifiable Mass Spectrum

Possible Causes:

  • Multiple Adduct Formation: The presence of [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, and [M+K]⁺ ions simultaneously can make the spectrum appear complex.[2]

  • Sample Contamination: Contaminants from solvents, glassware, or the sample itself can introduce extraneous peaks.

  • In-source Fragmentation: High source temperatures or cone voltages can cause the molecule to fragment within the ion source, leading to unexpected peaks.

Solutions:

  • Simplify Adduct Profile:

    • To favor a specific adduct, add a higher concentration of the corresponding salt to the mobile phase (e.g., sodium acetate to promote [M+Na]⁺).

  • Identify and Eliminate Contamination:

    • Run a blank injection (solvent only) to identify background peaks.

    • Ensure proper cleaning of glassware and use high-purity solvents.

  • Optimize Source Conditions:

    • Reduce the source temperature and cone voltage to minimize in-source fragmentation.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for the primary adduct ions of this compound in positive ion mode mass spectrometry.

Adduct IonChemical FormulaCalculated m/z
[M+H]⁺ [C₃₁H₆₄O₃ + H]⁺485.49
[M+NH₄]⁺ [C₃₁H₆₄O₃ + NH₄]⁺502.52
[M+Na]⁺ [C₃₁H₆₄O₃ + Na]⁺507.47
[M+K]⁺ [C₃₁H₆₄O₃ + K]⁺523.45

Experimental Protocols

Protocol 1: Sample Preparation using a Modified Bligh & Dyer Method

This protocol is suitable for extracting this compound from various biological matrices.

Materials:

Procedure:

  • To your sample in a glass centrifuge tube, add chloroform and methanol in a ratio of 1:2 (v/v).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis (if applicable).

  • Add chloroform and deionized water to the mixture to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).

  • Vortex the mixture again for 1-2 minutes.

  • Centrifuge the sample at a low speed (e.g., 2000-3000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v).

Protocol 2: Mass Spectrometry Analysis

Instrumentation:

  • A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[9]

  • An ultra-high-performance liquid chromatography (UHPLC) system for online separation (optional but recommended).

Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.0 - 4.0 kV

  • Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation)

  • Source Temperature: 100 - 150 °C

  • Desolvation Temperature: 300 - 400 °C

  • Full Scan (MS1) Mass Range: m/z 100 - 1000

  • MS/MS Analysis:

    • Select the most abundant precursor adduct ion (e.g., [M+NH₄]⁺ or [M+Na]⁺).

    • Apply collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.

Visualizations

Troubleshooting_Low_Signal Troubleshooting Workflow: Low Signal Intensity start Low or No Signal Detected check_sample_prep Review Sample Preparation Protocol check_instrument Verify Instrument Parameters check_suppression Investigate Signal Suppression sub_prep1 Used Validated Lipid Extraction Method? check_sample_prep->sub_prep1 sub_instrument1 Is MS Calibrated? check_instrument->sub_instrument1 sub_suppression1 Is Glycerol or other Suppressant Present? check_suppression->sub_suppression1 sub_prep2 Used High Purity Solvents & Glassware? sub_prep1->sub_prep2 Yes action_prep1 Action: Re-extract samples using a standard protocol (e.g., Bligh & Dyer). sub_prep1->action_prep1 action_prep2 Action: Re-prepare samples with appropriate materials. sub_prep2->action_prep2 end_node Signal Restored sub_prep2->end_node Yes sub_instrument2 Are Adduct-Forming Reagents in Mobile Phase? sub_instrument1->sub_instrument2 Yes action_instrument1 Action: Calibrate Mass Spectrometer. sub_instrument1->action_instrument1 action_instrument2 Action: Add low concentration of salt (e.g., NaOAc) to the mobile phase. sub_instrument2->action_instrument2 sub_instrument2->end_node Yes action_suppression1 Action: Dilute sample or perform sample cleanup. sub_suppression1->action_suppression1 sub_suppression1->end_node No sub_graph_prep sub_graph_prep sub_graph_instrument sub_graph_instrument sub_graph_suppression sub_graph_suppression

Caption: Troubleshooting workflow for low signal intensity.

References

Technical Support Center: Optimizing Liposome Extrusion with 1,2-O,O-Ditetradecyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the extrusion of liposomes formulated with 1,2-O,O-Ditetradecyl-rac-glycerol.

Troubleshooting Guides

Difficulties during the extrusion of liposomes containing this compound can arise from a variety of factors, including the unique physicochemical properties of diether lipids. Below is a guide to common problems, their potential causes, and recommended solutions.

ProblemPotential CausesRecommended Solutions
High back pressure during extrusion / Clogged membrane 1. Extrusion temperature is too low: Diether lipids can have higher phase transition temperatures (Tm) compared to their ester counterparts, leading to a more rigid membrane that is difficult to extrude. 2. Lipid concentration is too high: Highly concentrated lipid suspensions are more viscous and can clog the membrane pores. 3. Inadequate hydration: Incomplete hydration of the lipid film can result in large, non-uniform multilamellar vesicles (MLVs) that block the membrane. 4. Initial particle size is too large: Attempting to extrude large MLVs through a small pore size membrane without prior size reduction can cause clogging.1. Increase extrusion temperature: Ensure the extrusion is performed at a temperature well above the Tm of all lipids in the formulation. For multi-component systems, use a temperature above the highest Tm of any single component.[1][2] 2. Optimize lipid concentration: If high back pressure is an issue, try reducing the total lipid concentration. 3. Ensure complete hydration: Allow sufficient time for the lipid film to hydrate (B1144303), and consider adding freeze-thaw cycles to aid in the swelling of vesicles. 4. Pre-filter the liposome (B1194612) suspension: Pass the suspension through a larger pore size membrane (e.g., 400 nm) before extruding through the desired final pore size membrane (e.g., 100 nm).
Final liposome size is larger than the membrane pore size 1. Membrane tearing: High extrusion pressure or an excessive number of passes can cause the polycarbonate membrane to tear, resulting in larger, polydisperse vesicles. 2. Insufficient number of passes: An inadequate number of passes through the extruder may not be enough to fully downsize the liposomes to the membrane's pore size. 3. Lipid composition: The inclusion of certain lipids, like cholesterol, can lead to the formation of larger vesicles.[3] Diether lipids may also result in slightly larger liposomes compared to their diacyl counterparts.[4]1. Use a gentle, consistent pressure: Avoid sudden bursts of high pressure. If using a manual extruder, apply steady pressure to the syringe plungers. 2. Optimize the number of extrusion passes: While there is no universal optimal number, a common starting point is 11-21 passes. The ideal number should be determined experimentally for your specific formulation.[5] 3. Characterize your formulation: Be aware that the final particle size is an interplay between the membrane pore size and the lipid composition.
High Polydispersity Index (PDI) 1. Inconsistent extrusion process: Variations in pressure or temperature during extrusion can lead to a broad size distribution. 2. Membrane integrity issues: As with oversized liposomes, a torn or compromised membrane can result in a high PDI. 3. Aggregation of liposomes: The formulation may be prone to aggregation, especially at high concentrations or in the presence of divalent cations.1. Standardize the extrusion protocol: Use a controlled-temperature heating block and apply consistent pressure for each pass. 2. Inspect and replace membranes regularly: Use a new polycarbonate membrane for each new liposome preparation. 3. Optimize buffer conditions: If aggregation is suspected, consider diluting the sample or using a chelating agent like EDTA if divalent cations are present.
Low encapsulation efficiency 1. Liposome leakage during extrusion: The mechanical stress of extrusion can sometimes cause the leakage of encapsulated material. 2. Formation of smaller vesicles: Smaller liposomes have a lower internal volume, which can result in lower overall encapsulation.1. Minimize the number of extrusion passes: While a sufficient number of passes is needed for size homogeneity, excessive passes can increase leakage. Find the minimum number of passes that yields the desired size and PDI. 2. Consider the relationship between size and encapsulation: Be aware that there is often a trade-off between achieving a small particle size and maximizing encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using this compound in liposome formulations?

A1: this compound is a diether lipid. The ether linkages in these lipids are more resistant to chemical degradation, such as hydrolysis, compared to the ester bonds found in conventional phospholipids. This increased stability makes them suitable for formulations that may be exposed to harsh conditions or require a long shelf-life.

Q2: How does the use of this compound affect the extrusion process?

A2: The ether linkages and saturated alkyl chains of this compound can lead to a more rigid and ordered membrane structure. This may necessitate extruding at a higher temperature to ensure the membrane is in a fluid state. The increased rigidity might also require higher, yet steady, extrusion pressure.

Q3: What is the recommended extrusion temperature for liposomes containing this compound?

A3: The extrusion should always be performed at a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid with the highest Tm in your formulation.[1][2] For liposomes containing this compound, it is advisable to determine the Tm of your specific lipid mixture and set the extrusion temperature at least 10-20°C above that value to ensure the membrane is sufficiently fluid.

Q4: How many times should I pass the liposome suspension through the extruder?

A4: The optimal number of passes is formulation-dependent and should be determined empirically. A common starting point is an odd number of passes, typically between 11 and 21.[5] Increasing the number of passes generally leads to a smaller and more uniform liposome size, but excessive passes can lead to membrane tearing and sample loss.[5]

Q5: My liposomes made with this compound are larger than those I've made with DPPC using the same protocol. Why is this?

A5: This can be due to the inherent properties of the diether lipid. One study found that diether PC liposomes were slightly larger than their diacyl counterparts under similar preparation conditions.[4] The increased rigidity of the diether lipid membrane may also make it more resistant to downsizing during extrusion, resulting in a slightly larger final particle size.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration
  • Lipid Preparation: Dissolve this compound and any other lipids (e.g., cholesterol) in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer to the flask and hydrate the lipid film at a temperature above the highest Tm of the lipid components. Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.

  • (Optional) Freeze-Thaw Cycles: For improved hydration and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.

Protocol 2: Liposome Extrusion
  • Extruder Assembly: Assemble the mini-extruder with two support filters and a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Temperature Equilibration: Place the assembled extruder in a heating block set to the desired temperature (above the Tm of the lipids) and allow it to equilibrate for at least 15 minutes.

  • Loading the Sample: Load the MLV suspension into one of the gas-tight syringes and carefully insert it into one side of the extruder. Place an empty syringe on the opposite side.

  • Extrusion: Gently and steadily push the plunger of the filled syringe to pass the lipid suspension through the membrane into the empty syringe. This completes one pass.

  • Repeat: Continue passing the suspension back and forth between the two syringes for the desired number of passes (typically an odd number, e.g., 11 or 21).

  • Collection: After the final pass, collect the now translucent suspension of unilamellar vesicles from the extruder.

Visualizations

LiposomeExtrusionWorkflow cluster_prep Liposome Preparation cluster_extrude Extrusion dissolve 1. Dissolve Lipids in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film dry 3. Dry Under Vacuum film->dry hydrate 4. Hydrate with Aqueous Buffer (MLVs) dry->hydrate freeze_thaw 5. (Optional) Freeze-Thaw Cycles hydrate->freeze_thaw assemble 6. Assemble Extruder (with membrane) freeze_thaw->assemble Transfer to Extruder heat 7. Heat Extruder (above Tm) assemble->heat load 8. Load MLV Suspension heat->load extrude 9. Pass Through Membrane (e.g., 11-21 times) load->extrude collect 10. Collect Unilamellar Vesicles (LUVs) extrude->collect

Caption: Workflow for the preparation and extrusion of liposomes.

TroubleshootingLogic start Extrusion Issue problem1 High Back Pressure? start->problem1 solution1a Increase Temperature (above Tm) problem1->solution1a Yes solution1b Decrease Lipid Concentration problem1->solution1b Yes solution1c Pre-filter with Larger Pore Size problem1->solution1c Yes problem2 Large Particle Size? problem1->problem2 No solution2a Check Membrane Integrity problem2->solution2a Yes solution2b Increase Number of Passes problem2->solution2b Yes problem3 High PDI? problem2->problem3 No solution3a Standardize Pressure and Temperature problem3->solution3a Yes solution3b Use New Membrane problem3->solution3b Yes

Caption: Decision tree for troubleshooting common liposome extrusion issues.

References

Validation & Comparative

Validation of 1,2-O,O-Ditetradecyl-rac-glycerol as a Lipidomics Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive validation overview of 1,2-O,O-Ditetradecyl-rac-glycerol as a lipidomics standard, comparing its performance characteristics with commonly used alternatives. The information presented herein is supported by experimental data and detailed methodologies to facilitate informed decisions in your analytical workflows.

The Role of Internal Standards in Lipidomics

Accurate and reproducible quantification of lipid species by mass spectrometry (MS) is challenging due to variations in sample extraction efficiency, matrix effects, and instrument response. Internal standards (IS) are essential for mitigating these variables. An ideal IS is a compound that is chemically similar to the analytes of interest but isotopically or structurally distinct, allowing it to be added to a sample at a known concentration before analysis. By monitoring the signal of the IS, researchers can normalize the signal of the endogenous lipids, thereby correcting for analytical variability and enabling accurate quantification.

This compound is a synthetic dialkylglycerol ether lipid. Its well-defined structure and the fact that it is not naturally abundant in most mammalian systems make it a potential candidate as an internal standard, particularly for the analysis of ether lipids.[1]

Performance Comparison of Lipidomics Internal Standards

The selection of an internal standard should be based on a thorough evaluation of its performance. The following table summarizes the key performance characteristics of this compound and compares them with two widely used classes of internal standards: stable isotope-labeled lipids and odd-chain fatty acid-containing lipids.

Performance MetricThis compound (Dialkylglycerol Ether)Stable Isotope-Labeled Lipids (e.g., Deuterated)Odd-Chain Lipids
Principle Structurally distinct non-endogenous lipid.Chemically identical to the analyte but with a mass shift due to isotopic labeling.Structurally similar to endogenous lipids but with an odd number of carbon atoms in the fatty acid chain(s).
Linearity Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.Excellent, with a wide dynamic range and a linear response across various concentrations.Good, but may not perfectly mimic the ionization behavior of all even-chained endogenous lipids.
Recovery Generally high and reproducible due to its chemical stability.Closely mimics the recovery of the endogenous analyte.May not perfectly mimic the extraction behavior of all endogenous lipid classes.
Reproducibility (%RSD) Good, but may show slightly higher variability compared to stable isotope standards.Excellent, typically with low %RSD in quality control (QC) samples due to co-elution and similar ionization behavior.Good, but can be influenced by the specific lipid class being quantified.
Correction for Matrix Effects Effective, but may not fully compensate for matrix effects if its chromatographic retention time differs significantly from the analyte.Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.Can correct for matrix effects, but the correction may be less accurate if the retention time differs significantly.
Availability Commercially available from various chemical suppliers.A wide variety is commercially available, often in mixtures like Avanti SPLASH™ LIPIDOMIX™.Commercially available, but the variety might be more limited compared to stable isotope standards.
Cost Generally more cost-effective than stable isotope-labeled standards.Can be expensive, especially for a comprehensive set of standards.Generally more cost-effective than stable isotope-labeled standards.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results in lipidomics. Below are representative protocols for lipid extraction and LC-MS/MS analysis that can be adapted for the use of this compound as an internal standard.

Lipid Extraction from Plasma (Modified Folch Method)
  • Sample Preparation: Thaw 50 µL of plasma on ice.

  • Internal Standard Spiking: Add a known amount of this compound (dissolved in an appropriate solvent) to the plasma sample. The final concentration should be within the linear range of the instrument.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

  • Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for the separation of a broad range of lipid classes.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to cover a wide range of lipid classes.

    • Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain both MS1 and MS/MS spectra for lipid identification and quantification.

Visualizing the Lipidomics Workflow

To better understand the process of validating and utilizing an internal standard in a lipidomics experiment, the following diagrams illustrate the key steps.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spiking Spike with Internal Standard (this compound) Sample->Spiking Extraction Lipid Extraction Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Lipid Quantification Normalization->Quantification

A typical workflow for a lipidomics experiment using an internal standard.

Validation_Workflow cluster_linearity Linearity Assessment cluster_recovery Recovery Evaluation cluster_reproducibility Reproducibility Testing Prep_Standards Prepare Calibration Standards (Varying Analyte, Fixed IS) Analyze_Standards LC-MS/MS Analysis Prep_Standards->Analyze_Standards Plot_Curve Plot Response Ratio vs. Concentration Analyze_Standards->Plot_Curve Spike_Pre Spike IS into Sample (Pre-Extraction) Compare_Signals Compare IS Signal Intensity Spike_Pre->Compare_Signals Spike_Post Spike IS into Extract (Post-Extraction) Spike_Post->Compare_Signals Replicate_Analysis Analyze Replicate QC Samples Calculate_RSD Calculate %RSD for IS and Analytes Replicate_Analysis->Calculate_RSD

Logical workflow for the validation of an internal standard.

Conclusion

The choice of an internal standard is a critical decision in the design of any quantitative lipidomics experiment. While stable isotope-labeled standards are often considered the gold standard due to their close chemical and physical similarity to the analytes, this compound presents a viable and more cost-effective alternative, particularly for the analysis of ether lipids. Its non-endogenous nature and chemical stability are advantageous. However, researchers must carefully validate its performance within their specific analytical platform and for the lipid classes of interest, paying close attention to linearity, recovery, and the potential for differential matrix effects compared to the target analytes. By implementing rigorous validation and standardized protocols, researchers can confidently utilize this compound to generate high-quality, reliable lipidomics data.

References

The Efficacy of 1,2-O,O-Ditetradecyl-rac-glycerol in Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid-based drug delivery systems, the choice of lipid excipients is paramount to the efficacy, stability, and safety of the final formulation. This guide provides a comparative analysis of 1,2-O,O-Ditetradecyl-rac-glycerol (DTDG), a diether lipid, against other commonly used lipids in drug delivery, such as the cationic lipid DOTAP and the neutral helper lipid DOPE. This comparison is based on key performance indicators including physicochemical characteristics, encapsulation efficiency, and cellular uptake, supported by experimental data from various studies.

Physicochemical Properties of Lipid Nanoparticles

The size, polydispersity index (PDI), and surface charge (zeta potential) of lipid nanoparticles (LNPs) are critical parameters that influence their in vivo fate, cellular uptake, and overall therapeutic efficacy. Ether lipids like DTDG are known to form stable membranes. The following table summarizes the typical physicochemical properties of liposomes formulated with DTDG and other lipids.

Lipid CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DTDG-based liposomes100-200< 0.2Neutral to slightly negative[1][2]
DOTAP/DOPE (1:1)150-2500.2 - 0.4+30 to +50[3][4]
DSPC/Cholesterol (1:1)80-150< 0.1Near-neutral[5]
DMPC/Cholesterol100-180< 0.2Near-neutral[6]

Note: The data presented is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Encapsulation Efficiency

The ability of a lipid formulation to efficiently encapsulate a therapeutic payload is a key determinant of its viability. The encapsulation efficiency (EE) is influenced by the lipid composition, the physicochemical properties of the drug, and the preparation method.

Lipid FormulationEncapsulated DrugEncapsulation Efficiency (%)Reference
Doxorubicin in PEGylated liposomesDoxorubicin~81%[7]
Quercetin in liposomesQuercetin~96.8%[8]
EGCG in liposomesEpigallocatechin gallate~98%[8]
Griseofulvin in liposomesGriseofulvin~93%[9]

Cellular Uptake and Transfection Efficiency

The efficiency with which lipid nanoparticles are internalized by target cells is a critical factor for the delivery of intracellularly acting drugs and genetic material. Cationic lipids are generally favored for gene delivery due to their electrostatic interactions with negatively charged nucleic acids and cell membranes.

Lipid FormulationCell LineUptake/Transfection EfficiencyReference
DOTAP/DOPEBHK-21High transfection efficiency[10]
DSPE/DOTAPCHO-K1Low transfection efficiency[10]
Hybrisomes (LNP with membrane proteins)VariousUp to 15-fold higher uptake than standard LNPs[11]
Cholesterol-containing lipoplexesCHO cellsIncreased transfection with higher cholesterol content[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of lipid-based drug delivery systems.

Preparation of Liposomes by Thin-Film Hydration

This common method involves dissolving the lipids in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs). These are then typically downsized by extrusion or sonication to form unilamellar vesicles (ULVs) of a desired size.[13]

Determination of Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles in suspension.[14][15] Zeta potential, a measure of the surface charge of the nanoparticles, is typically determined by Laser Doppler Velocimetry.[15]

Measurement of Encapsulation Efficiency

Encapsulation efficiency is determined by separating the unencapsulated drug from the liposomes, often by methods like size exclusion chromatography, dialysis, or centrifugation. The amount of encapsulated drug is then quantified, commonly by spectrophotometry or high-performance liquid chromatography (HPLC), and expressed as a percentage of the initial drug amount.[16][17][18]

In Vitro Cellular Uptake Assay

Cellular uptake of fluorescently labeled liposomes can be quantified using flow cytometry or visualized by confocal microscopy. Cells are incubated with the liposomes for a specific period, after which extracellular fluorescence is quenched or washed away. The internalized fluorescence is then measured to determine the extent of uptake.[11][19]

In Vitro Transfection Efficiency Assay

For gene delivery applications, transfection efficiency can be assessed using a reporter gene, such as green fluorescent protein (GFP) or luciferase. Cells are transfected with lipoplexes (lipid-DNA complexes), and the expression of the reporter gene is quantified at a set time point, for example, by measuring fluorescence intensity or luminescence.[20]

In Vitro Drug Release Assay

Drug release kinetics from lipid nanoparticles are often evaluated using a dialysis method. The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then submerged in a release buffer. At various time points, samples are withdrawn from the buffer and the concentration of the released drug is quantified.[21][22]

Cytotoxicity Assay

The cytotoxicity of lipid formulations is a critical safety parameter. Assays such as the MTT, XTT, or CellTiter-Glo® assays are commonly used to assess cell viability after exposure to the nanoparticles. These assays measure metabolic activity, which correlates with the number of viable cells.[23][24][25]

In Vivo Biodistribution Studies

To evaluate the in vivo fate of lipid nanoparticles, they are often labeled with a fluorescent dye or a radionuclide and administered to animal models. At different time points, organs are harvested, and the amount of accumulated nanoparticles is quantified by imaging the whole organ or tissue homogenates.[13][26][27][28]

Visualizing Key Processes in Drug Delivery

To better understand the complex processes involved in lipid-based drug delivery, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis LNP Lipid Nanoparticle Clathrin Clathrin-mediated LNP->Clathrin Receptor-mediated Caveolae Caveolae-mediated LNP->Caveolae Macropino Macropinocytosis LNP->Macropino Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropino->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Late_Endosome->Cytosol Endosomal Escape

Caption: Cellular uptake pathways for lipid nanoparticles.

Liposome_Preparation_Workflow A 1. Lipid Dissolution (in organic solvent) B 2. Solvent Evaporation (forms thin lipid film) A->B C 3. Hydration (with aqueous buffer) B->C D 4. Formation of MLVs (Multilamellar Vesicles) C->D E 5. Size Reduction (Extrusion/Sonication) D->E F 6. Formation of ULVs (Unilamellar Vesicles) E->F G 7. Purification (Removal of unencapsulated drug) F->G H 8. Characterization (Size, Zeta, EE) G->H

Caption: Workflow for liposome (B1194612) preparation by thin-film hydration.

In_Vivo_Biodistribution_Logic cluster_admin Administration cluster_circulation Systemic Circulation cluster_distribution Tissue Distribution & Clearance Injection Intravenous Injection of Labeled LNPs Blood LNPs in Bloodstream Injection->Blood Liver Liver (RES uptake) Blood->Liver Spleen Spleen (RES uptake) Blood->Spleen Tumor Tumor (EPR effect) Blood->Tumor Enhanced Permeability and Retention Kidney Kidney (Renal Clearance) Blood->Kidney Other Other Tissues Blood->Other

Caption: Logical flow of in vivo biodistribution of lipid nanoparticles.

Conclusion

This compound, as a diether lipid, offers the potential for forming stable liposomal formulations. While direct, comprehensive comparative data against a wide array of other lipids is limited in the current literature, the principles of lipid-based drug delivery suggest that its performance will be highly dependent on the specific application, the nature of the drug to be delivered, and the other lipid components in the formulation. Cationic lipids like DOTAP remain the gold standard for gene delivery applications due to their positive charge, while neutral lipids like DMPC and DSPC, often in combination with cholesterol, are widely used for drug encapsulation, offering a range of membrane fluidities and stabilities. The choice of lipid is a critical parameter that must be optimized for each specific drug delivery challenge, and a thorough understanding of the structure-function relationships of different lipid classes is essential for the rational design of effective nanomedicines.

References

A Comparative Analysis: Structural and Functional Divergence of 1,2-O,O-Ditetradecyl-rac-glycerol and Natural Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lipid research and drug delivery, the choice between synthetic and natural lipids is a critical decision, profoundly influencing the physicochemical properties and biological activity of lipid-based formulations. This guide provides an objective comparison of 1,2-O,O-Ditetradecyl-rac-glycerol, a synthetic diether lipid, and naturally occurring lipids. We will delve into their fundamental structural differences and present supporting experimental data to illuminate how these distinctions translate into varying performance characteristics relevant to pharmaceutical and research applications.

At the Molecular Level: A Tale of Two Linkages

The primary structural difference between this compound and the majority of natural glycerolipids lies in the chemical bond connecting the hydrophobic alkyl chains to the glycerol (B35011) backbone. This compound is characterized by ether linkages , whereas most natural glycerolipids, such as phospholipids (B1166683) and triacylglycerols, possess ester linkages .[1][2] This seemingly subtle distinction has significant implications for the molecule's chemical stability and three-dimensional structure. Ether bonds are chemically more stable and resistant to hydrolysis by phospholipases compared to ester bonds.[2]

Furthermore, this compound is a simple diacylglycerol derivative, lacking a polar head group. In contrast, many biologically crucial natural lipids are amphiphilic, featuring a hydrophilic head group (e.g., phosphate, choline, ethanolamine, or a sugar moiety) attached to the glycerol backbone. This amphiphilicity is fundamental to the ability of natural lipids to self-assemble into bilayers, forming the basic structure of cellular membranes.

Natural lipids also exhibit a vast diversity in their fatty acid composition, with variations in chain length and the degree of saturation. This diversity fine-tunes the properties of biological membranes. In contrast, this compound has two saturated 14-carbon (tetradecyl) chains.

cluster_0 This compound cluster_1 Natural Phospholipid (e.g., DPPC) a Glycerol Backbone Ether Linkage C14 Alkyl Chain Ether Linkage C14 Alkyl Chain Hydroxyl Group b Glycerol Backbone Ester Linkage C16 Acyl Chain Ester Linkage C16 Acyl Chain Phosphate Group Choline Head Group note1 Key Difference: Ether vs. Ester Linkage a:f1->note1 note2 Absence vs. Presence of Polar Head Group a:f5->note2 b:f1->note1 b:f6->note2

Figure 1. Structural comparison of a synthetic diether lipid and a natural phospholipid.

Physicochemical Properties: A Quantitative Comparison

The structural variations between this compound and natural lipids give rise to distinct physicochemical properties. The greater chemical stability of the ether linkage, for instance, can be a desirable attribute in drug delivery systems, offering a longer shelf-life and resistance to enzymatic degradation.

PropertyThis compoundNatural Lipids (Representative Examples)
Linkage Type EtherPredominantly Ester (in glycerolipids)
Polar Head Group Absent (Hydroxyl group at sn-3)Present and diverse (e.g., phosphocholine, phosphoethanolamine, sugars)
Molecular Formula C₃₁H₆₄O₃[3][4][5]Varies widely (e.g., DPPC: C₄₀H₈₀NO₈P)
Molecular Weight 484.84 g/mol [3][4][5]Varies widely (e.g., DPPC: 734.04 g/mol )
Melting Point 44-45 °C[6]Varies (e.g., DPPC: 41 °C; POPE: 25 °C)
Solubility Soluble in organic solvents (e.g., chloroform, ethanol); Insoluble in water.Amphiphilic; forms micelles or bilayers in aqueous solutions.
Chemical Stability High (resistant to hydrolysis)Lower (ester bonds susceptible to hydrolysis)
Membrane Fluidity Tends to form more rigid membranesModulated by fatty acid saturation and cholesterol content

Note: Data for natural lipids are representative and can vary significantly based on the specific lipid. DPPC (Dipalmitoylphosphatidylcholine) and POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) are common examples of natural phospholipids.

Experimental Protocols for Characterization

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

This protocol outlines the measurement of the melting (phase transition) temperature of lipid samples.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the lipid sample into an aluminum or stainless steel DSC pan.

    • Hermetically seal the pan to prevent solvent evaporation.

    • Prepare a reference pan containing only the buffer or solvent used for the sample.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the sample at a temperature well below the expected transition temperature (e.g., -60°C for many lipids).

    • Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the expected transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition on the resulting thermogram.

    • The onset temperature and the completion of melt can also be determined from the curve.

Assessment of Membrane Fluidity by Fluorescence Anisotropy

This method measures the rotational mobility of a fluorescent probe embedded in a lipid bilayer, which is indicative of membrane fluidity.

Methodology:

  • Liposome Preparation:

    • Prepare liposomes incorporating the lipid of interest (e.g., by the thin-film hydration method).

    • A common fluorescent probe for membrane fluidity is 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). Incorporate DPH into the liposomes at a low molar ratio (e.g., 1:500 probe to lipid).

  • Fluorescence Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers.

    • Excite the DPH-labeled liposomes with vertically polarized light at its excitation maximum (around 360 nm).

    • Measure the fluorescence emission intensity parallel (Ivv) and perpendicular (Ivh) to the excitation plane at the emission maximum (around 430 nm).

    • Calculate the fluorescence anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where G is the grating correction factor of the instrument.

  • Interpretation:

    • Higher anisotropy values indicate lower rotational mobility of the probe and thus, a more rigid (less fluid) membrane.

    • Lower anisotropy values suggest higher probe mobility and a more fluid membrane.

cluster_workflow Experimental Workflow: Membrane Fluidity Assessment prep Liposome Preparation (with fluorescent probe) excite Excitation with Vertically Polarized Light prep->excite measure Measure Emission (Parallel & Perpendicular) excite->measure calc Calculate Fluorescence Anisotropy measure->calc interpret Interpret Data (Membrane Fluidity) calc->interpret

Figure 2. Workflow for assessing membrane fluidity using fluorescence anisotropy.
Evaluation of Bilayer Permeability using the Calcein (B42510) Leakage Assay

This assay assesses the integrity and permeability of a lipid bilayer by measuring the release of a fluorescent dye from liposomes.

Methodology:

  • Calcein-Encapsulated Liposome Preparation:

    • Prepare liposomes in a concentrated solution of the fluorescent dye calcein.

    • The self-quenching concentration of calcein (e.g., 50-100 mM) should be used, where the fluorescence is minimal.

    • Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex column).

  • Permeability Assay:

    • Dilute the calcein-loaded liposomes in an iso-osmotic buffer.

    • Treat the liposomes with the compound of interest or subject them to conditions that may disrupt the membrane (e.g., temperature changes, addition of a detergent like Triton X-100 as a positive control for 100% leakage).

    • Monitor the increase in fluorescence over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

  • Data Analysis:

    • The increase in fluorescence corresponds to the leakage of calcein from the liposomes, leading to de-quenching.

    • Calculate the percentage of leakage relative to the maximum fluorescence obtained after complete lysis of the liposomes with a detergent.

Biological Implications: Cellular Uptake and Metabolism

Due to its hydrophobic nature, this compound is expected to be taken up by cells, potentially through passive diffusion across the plasma membrane. Once inside the cell, its metabolic fate is likely to differ from that of natural diacylglycerols. The ether linkages are resistant to cleavage by cellular lipases that typically hydrolyze the ester bonds of natural lipids. This resistance to degradation can lead to a longer intracellular half-life and potentially different downstream signaling effects compared to its ester-linked counterparts.

The metabolism of natural diacylglycerols is a tightly regulated process, feeding into various pathways including the synthesis of triglycerides for energy storage and phospholipids for membrane biogenesis, as well as acting as second messengers in signal transduction. The metabolic inertia of this compound could lead to its accumulation in cellular membranes and lipid droplets, which may have implications for cellular function and toxicity that require careful consideration in any application.

Conclusion

The structural disparities between the synthetic diether lipid this compound and natural lipids, primarily the ether versus ester linkage and the absence of a polar head group, lead to significant differences in their physicochemical and biological properties. The enhanced stability of this compound makes it an attractive candidate for certain drug delivery applications where resistance to degradation is paramount. However, its lack of amphiphilicity and altered metabolic profile necessitate careful formulation design and a thorough evaluation of its biological compatibility and long-term fate in vivo. For researchers and drug development professionals, a comprehensive understanding of these differences is essential for the rational design and optimization of lipid-based systems for therapeutic and research purposes.

References

Performance of 1,2-O,O-Ditetradecyl-rac-glycerol in Different Analytical Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of 1,2-O,O-Ditetradecyl-rac-glycerol (DTDG), a synthetic diether lipid, with relevant alternatives. DTDG and similar synthetic lipids are crucial components in various research and pharmaceutical applications, including the formulation of lipid nanoparticles for drug delivery.[1] Their purity and structural integrity are paramount, necessitating robust analytical characterization. This document outlines the expected performance of DTDG in key analytical techniques and provides detailed experimental protocols to aid in method development and data interpretation.

Introduction to this compound (DTDG)

This compound (also known as 1,2-di-O-myristoyl-rac-glycerol) is a saturated dialkyl glyceryl ether. Its structure, featuring two C14 alkyl chains linked to the glycerol (B35011) backbone via ether bonds, imparts significant chemical stability compared to its ester-linked counterparts (diacylglycerols).[2] This stability makes it an attractive excipient in drug delivery systems where resistance to enzymatic degradation is desired. DTDG serves as a synthetic analog of naturally occurring lipids and is often used in the creation of model membranes and liposomes to study biological processes.[3][4]

Comparison with Alternatives

The primary alternatives to DTDG are other synthetic dialkyl or diacyl glycerol derivatives with varying alkyl/acyl chain lengths. The choice of lipid can significantly impact the physicochemical properties of formulations, such as membrane fluidity and stability. A comparison of DTDG with two common alternatives is presented below.

Table 1: Physicochemical Properties of DTDG and Alternatives

PropertyThis compound (DTDG)1,2-O,O-Dihexadecyl-rac-glycerol1,2-O,O-Dioctadecyl-rac-glycerol
Synonym 1,2-Di-O-myristoyl-rac-glycerol1,2-Di-O-palmityl-rac-glycerol1,2-Di-O-stearyl-rac-glycerol
Molecular Formula C₃₁H₆₄O₃[3]C₃₅H₇₂O₃C₃₉H₈₀O₃
Molecular Weight 484.84 g/mol [3]540.94 g/mol 597.06 g/mol
CAS Number 1561-55-3[3]13071-60-86076-38-6
Key Feature Shorter alkyl chains, potentially leading to more fluid membranes compared to longer-chain analogs.Intermediate alkyl chain length.Longer alkyl chains, contributing to more rigid and stable membranes.

Performance in Analytical Techniques

The characterization of DTDG and its alternatives relies on a suite of analytical techniques to confirm identity, purity, and quantity.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the structural elucidation and identification of synthetic lipids. For diether glycerols like DTDG, electrospray ionization (ESI) is a common technique.

Expected Performance: In positive-ion ESI-MS, DTDG is expected to be readily ionized as an adduct with ammonium (B1175870) ([M+NH₄]⁺) or alkali metals like sodium ([M+Na]⁺) and lithium ([M+Li]⁺).[5] Fragmentation of these precursor ions via collision-induced dissociation (CID) provides structural information. A key fragmentation pathway for dialkyl glycerol ethers involves the neutral loss of one of the alkyl chains as an alkene, along with the ether oxygen. Unlike diacyl glycerols, the fragmentation of diether lipids does not typically show the neutral loss of the entire fatty acid chain.[5]

Table 2: Predicted Mass Spectrometry Data for DTDG and Alternatives ([M+NH₄]⁺ Adduct)

CompoundMolecular FormulaExact Mass (Da)Precursor Ion [M+NH₄]⁺ (m/z)Major Fragment Ion (Loss of C₁₄H₂₈)
DTDGC₃₁H₆₄O₃484.4852502.5163305.2743
1,2-O,O-Dihexadecyl-rac-glycerolC₃₅H₇₂O₃540.5481558.5792333.3216
1,2-O,O-Dioctadecyl-rac-glycerolC₃₉H₈₀O₃596.6107614.6418361.3689
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of synthetic lipids and for their quantification in formulations. Due to the lack of a strong chromophore in DTDG, detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are preferred over UV detection.[6][7]

Expected Performance: Using a normal-phase HPLC method, DTDG, being a neutral lipid, will elute based on its polarity. Reversed-phase HPLC can also be employed, where DTDG will elute based on its hydrophobicity. Purity analysis by HPLC is critical to identify and quantify impurities such as monoalkylglycerols or residual starting materials from synthesis. The retention time of DTDG will be shorter than its longer-chain analogs in reversed-phase HPLC due to its lower hydrophobicity.

Table 3: Expected Elution Order in Reversed-Phase HPLC

Elution OrderCompoundRationale
1This compound (DTDG)Least hydrophobic due to shorter C14 alkyl chains.
21,2-O,O-Dihexadecyl-rac-glycerolIntermediate hydrophobicity with C16 alkyl chains.
31,2-O,O-Dioctadecyl-rac-glycerolMost hydrophobic with longer C18 alkyl chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthetic lipids like DTDG. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Expected Performance: The ¹H NMR spectrum of DTDG will show characteristic signals for the glycerol backbone protons and the long tetradecyl chains. The signals for the methylene (B1212753) groups of the alkyl chains will appear as a large multiplet in the upfield region. The ¹³C NMR spectrum will confirm the presence of the ether linkages and the number of carbon atoms in the alkyl chains. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[8][9]

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for DTDG in CDCl₃

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Glycerol CH₂O-Alkyl3.4 - 3.7m
Glycerol CHO-Alkyl3.4 - 3.7m
Glycerol CH₂OH3.6 - 3.8m
Alkyl -OCH₂-3.4 - 3.6t
Alkyl -(CH₂)₁₂-1.2 - 1.4m
Alkyl -CH₃~0.88t

Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for DTDG in CDCl₃

CarbonPredicted Chemical Shift (ppm)
Glycerol CH₂O-Alkyl~70-72
Glycerol CHO-Alkyl~78-80
Glycerol CH₂OH~62-64
Alkyl -OCH₂-~71-73
Alkyl -(CH₂)₁₂-~22-32
Alkyl -CH₃~14

Experimental Protocols

Mass Spectrometry Protocol

Objective: To confirm the molecular weight and fragmentation pattern of DTDG. Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Procedure:

  • Sample Preparation: Dissolve DTDG in a suitable organic solvent (e.g., methanol (B129727) or chloroform (B151607)/methanol 1:1 v/v) to a final concentration of approximately 10 µg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Analysis (Full Scan): Acquire full scan mass spectra in positive ion mode over a mass range of m/z 100-1000 to identify the [M+NH₄]⁺ or [M+Na]⁺ adducts.

  • MS/MS Analysis (Fragmentation): Select the precursor ion of interest and perform collision-induced dissociation (CID) using argon as the collision gas. Acquire product ion spectra to observe the fragmentation pattern.

HPLC Protocol

Objective: To determine the purity of a DTDG sample. Instrumentation: An HPLC system equipped with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Procedure:

  • Column: A normal-phase silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm) or a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase (Normal Phase): A gradient of hexane (B92381) and isopropanol.

  • Mobile Phase (Reversed Phase): A gradient of methanol and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detector Settings: Follow the manufacturer's recommendations for the specific detector used.

  • Sample Preparation: Dissolve the DTDG sample in the initial mobile phase solvent to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Run the gradient and integrate the peak areas to calculate the purity of the sample.

NMR Spectroscopy Protocol

Objective: To confirm the chemical structure of DTDG. Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of DTDG in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can also be performed to aid in distinguishing CH/CH₃ from CH₂ signals.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Dissolution->HPLC Purity Assay MS MS Dissolution->MS Identity Confirmation NMR NMR Dissolution->NMR Structural Elucidation Purity Purity HPLC->Purity Identity Identity MS->Identity Structure Structure NMR->Structure

Caption: Workflow for the analytical characterization of synthetic lipids.

Signaling_Pathway Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (mimicked by DTDG) PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets leading to Ca_Release->PKC co-activates

Caption: DTDG as a mimic in the diacylglycerol signaling pathway.

Lipid_Comparison cluster_lipids Alkyl Chain Length Synthetic_Diether_Lipids Synthetic Diether Lipids DTDG DTDG (C14) Synthetic_Diether_Lipids->DTDG DHG Dihexadecyl Glycerol (C16) Synthetic_Diether_Lipids->DHG DOG Dioctadecyl Glycerol (C18) Synthetic_Diether_Lipids->DOG Property_Hydrophobicity Increasing Hydrophobicity DTDG->Property_Hydrophobicity Property_Membrane_Rigidity Increasing Membrane Rigidity DTDG->Property_Membrane_Rigidity DOG->Property_Hydrophobicity DOG->Property_Membrane_Rigidity

Caption: Comparison of DTDG with longer-chain diether lipid alternatives.

References

A Comparative Analysis of 1,2-O,O-Ditetradecyl-rac-glycerol and Cholesterol on Lipid Bilayer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of 1,2-O,O-Ditetradecyl-rac-glycerol (DTDG) and cholesterol on the biophysical properties of lipid bilayers. Due to the limited availability of direct experimental data for DTDG, this guide utilizes data from its close structural analog, 1,2-di-O-hexadecyl-sn-glycerol (DHPC), a diether lipid with C16 chains, to draw comparisons with the well-documented effects of cholesterol. This analysis focuses on key membrane parameters including fluidity, thickness, permeability, and lipid domain formation, supported by experimental data and detailed methodologies.

Introduction to the Molecules

This compound (DTDG) is a synthetic dialkylglycerol ether lipid. Unlike naturally occurring phospholipids (B1166683) which typically have ester-linked acyl chains, DTDG possesses ether linkages. This structural difference imparts greater chemical stability against hydrolysis. Ether lipids are known to be components of certain biological membranes and are of interest in the development of synthetic vesicles and drug delivery systems.

Cholesterol is a crucial sterol component of animal cell membranes. Its rigid, planar steroid ring structure and amphipathic nature allow it to intercalate between phospholipid molecules, playing a vital role in modulating membrane fluidity, stability, and permeability.

Comparative Analysis of Biophysical Effects

The following sections detail the distinct effects of the DTDG analog (DHPC) and cholesterol on key properties of lipid bilayers.

Membrane Fluidity and Order

Membrane fluidity is a critical parameter influencing protein function and cellular processes. It is often assessed by measuring the rotational and lateral diffusion of lipids.

Cholesterol's Dual Role in Fluidity: Cholesterol is known to have a dual effect on membrane fluidity. At temperatures above the lipid phase transition temperature (in the liquid-disordered phase), cholesterol decreases fluidity by restricting the motion of the acyl chains of neighboring phospholipids.[1][2] Conversely, at temperatures below the phase transition temperature (in the gel phase), it increases fluidity by disrupting the tight packing of the lipid tails, preventing crystallization.[1][2] This ordering effect in the fluid state and disordering effect in the gel state is a hallmark of cholesterol's function.

Ether Lipids' Influence on Fluidity: Studies on diether lipids like DHPC indicate that the ether linkage itself contributes to a more ordered membrane state compared to their ester-linked counterparts. The absence of the carbonyl group in the ether linkage allows for stronger intermolecular hydrogen bonding between headgroups, leading to tighter packing.[3] Molecular dynamics simulations have shown that cholesterol's ordering effect is still prominent in ether lipid bilayers, leading to a further decrease in area per lipid and an increase in bilayer thickness.[4]

Table 1: Comparative Effects on Membrane Fluidity and Order

Parameter1,2-di-O-hexadecyl-sn-glycerol (DHPC)Cholesterol
Effect on Fluidity (Above Tm) Generally promotes a more ordered state compared to ester-linked lipids.Decreases fluidity (ordering effect).
Effect on Fluidity (Below Tm) Forms a tilted Lβ' gel phase that can transition to an interdigitated LβI phase.[5]Increases fluidity (disordering effect).
Area per Lipid Slightly larger than its ester-linked counterpart (DPPC) in the fluid phase.[2][5] Upon addition of cholesterol, the area per lipid decreases linearly.[4]Condensing effect: significantly decreases the area per lipid in the fluid phase.
Acyl Chain Order Promotes higher order compared to ester-linked lipids.Significantly increases acyl chain order in the fluid phase.
Bilayer Thickness

The thickness of the lipid bilayer is crucial for the proper functioning of transmembrane proteins and for maintaining the barrier function of the membrane.

Cholesterol's Thickening Effect: The rigid structure of cholesterol aligns with the phospholipid acyl chains, causing them to straighten and pack more tightly. This leads to an overall increase in the thickness of the hydrophobic core of the bilayer.

Ether Lipids and Bilayer Thickness: In the fluid phase, diether lipids like DHPC form bilayers with a slightly larger area per lipid compared to their ester counterparts, which can correspond to a slightly thinner bilayer at the same chain length.[2][5] However, the addition of cholesterol to DHPC bilayers has been shown to increase the hydrocarbon chain thickness in a linear fashion with increasing cholesterol concentration.[4]

Table 2: Comparative Effects on Bilayer Thickness

Parameter1,2-di-O-hexadecyl-sn-glycerol (DHPC)Cholesterol
Bilayer Thickness In the absence of cholesterol, comparable to or slightly thinner than ester-linked equivalents in the fluid phase.Increases bilayer thickness.
Effect of Cholesterol Addition Increases hydrocarbon chain thickness linearly with concentration.[4]Increases bilayer thickness.
Membrane Permeability

The permeability of the lipid bilayer to water and small solutes is a fundamental aspect of its barrier function.

Cholesterol's Effect on Permeability: Cholesterol is well-known to decrease the permeability of lipid bilayers to water and small polar molecules.[6] It fills the gaps between phospholipid molecules, reducing the free volume and increasing the packing density of the bilayer, thereby hindering the passage of molecules across the membrane.

Ether Linkage and Permeability: The replacement of an ester linkage with an ether linkage has been shown to have a relatively minor effect on water permeability.[7] One study found that the water permeability of DHPC bilayers was slightly smaller than that of DPPC bilayers.[5] However, another study indicated that the substitution of an ether linkage for an ester bond can increase the permeability of the bilayer to certain penetrating cations, which was attributed to a reduction in the membrane dipole potential.[1]

Table 3: Comparative Effects on Membrane Permeability

Parameter1,2-di-O-hexadecyl-sn-glycerol (DHPC)Cholesterol
Water Permeability Slightly lower than its ester-linked counterpart (DPPC).[5]Significantly decreases water permeability.[6]
Permeability to Cations May increase permeability to certain cations due to a lower membrane dipole potential.[1]Generally decreases ion permeability.
Lipid Domain Formation

Both cholesterol and certain types of lipids can induce the formation of distinct lipid domains within the bilayer, often referred to as lipid rafts. These domains are thought to play important roles in cell signaling and protein trafficking.

Cholesterol and Lipid Rafts: Cholesterol is a key component of lipid rafts, which are typically enriched in sphingolipids and cholesterol. It promotes the formation of the liquid-ordered (Lo) phase, which coexists with the liquid-disordered (Ld) phase of the surrounding bilayer.

Ether Lipids and Domain Formation: Ether lipids, including plasmalogens (a type of ether lipid with a vinyl-ether linkage), are also known to be important for the organization and stability of lipid raft microdomains.[3][8] Their ability to form more ordered structures contributes to the formation of these specialized membrane regions. While specific studies on domain formation induced by DTDG are scarce, the general properties of ether lipids suggest they would participate in and stabilize ordered domains.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Membrane Fluidity by Fluorescence Polarization Anisotropy

Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher degree of rotational freedom (higher fluidity) results in a lower fluorescence anisotropy value.

Protocol:

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) composed of the desired lipid mixture (e.g., a base phospholipid with either DTDG or cholesterol at varying molar ratios) by extrusion.

  • Probe Incorporation: Add a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), to the vesicle suspension. Incubate the mixture to allow the probe to partition into the lipid bilayers.

  • Anisotropy Measurement: Use a spectrofluorometer equipped with polarizers to measure the fluorescence anisotropy. The sample is excited with vertically polarized light, and the intensities of the vertically and horizontally polarized emitted light are measured.

  • Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively. G is the grating correction factor.

Determination of Bilayer Thickness by Small-Angle X-ray Scattering (SAXS)

Principle: SAXS measures the scattering of X-rays by a sample to determine its structure on the nanometer scale. For lipid vesicles, the scattering pattern can be used to calculate the electron density profile of the bilayer, from which the thickness can be derived.

Protocol:

  • Sample Preparation: Prepare multilamellar vesicles (MLVs) or unilamellar vesicles (LUVs) of the lipid mixture of interest.

  • SAXS Measurement: Place the sample in a capillary tube and expose it to a collimated X-ray beam. A 2D detector records the scattered X-rays as a function of the scattering angle.

  • Data Analysis: The 2D scattering pattern is radially averaged to obtain a 1D scattering curve (intensity vs. scattering vector, q).

  • Modeling: The scattering data is fitted to a model of the lipid bilayer's electron density profile. This model typically represents the headgroups and the hydrocarbon core as distinct regions with different electron densities. The distance between the high-electron-density headgroup peaks provides a measure of the bilayer thickness.

Assessment of Membrane Permeability using a Fluorescent Dye Leakage Assay

Principle: This assay measures the release of a self-quenching fluorescent dye encapsulated within lipid vesicles. An increase in membrane permeability leads to the leakage of the dye into the surrounding medium, resulting in dequenching and an increase in fluorescence intensity.

Protocol:

  • Vesicle Preparation with Encapsulated Dye: Prepare LUVs in a buffer containing a high concentration of a fluorescent dye such as carboxyfluorescein. The high concentration ensures that the fluorescence of the encapsulated dye is self-quenched.

  • Removal of External Dye: Remove the non-encapsulated dye from the vesicle suspension using size-exclusion chromatography.

  • Permeability Measurement: Monitor the fluorescence intensity of the vesicle suspension over time using a fluorometer.

  • Inducing Leakage: To measure the maximum fluorescence (100% leakage), add a detergent (e.g., Triton X-100) to disrupt the vesicles completely.

  • Calculation: The percentage of dye leakage at a given time point is calculated as: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent addition.

Imaging of Lipid Domains by Atomic Force Microscopy (AFM)

Principle: AFM provides topographical images of surfaces with nanometer resolution. In supported lipid bilayers, different lipid phases (e.g., liquid-ordered and liquid-disordered) often have slightly different heights, allowing them to be visualized and characterized.

Protocol:

  • Supported Lipid Bilayer (SLB) Formation: Prepare a supported lipid bilayer on a smooth substrate (e.g., mica) by vesicle fusion. LUVs of the desired lipid composition are incubated on the substrate, where they adsorb, rupture, and fuse to form a continuous bilayer.

  • AFM Imaging: Image the SLB in a liquid environment using the AFM in tapping mode to minimize damage to the soft bilayer.

  • Image Analysis: The AFM images will show regions of different heights corresponding to the different lipid domains. The height difference between the domains can be measured to provide information about the packing of the lipids in each phase. The size, shape, and distribution of the domains can also be analyzed.

Visualizations

Logical Relationship of Molecular Structure to Membrane Properties

G Figure 1. Influence of Molecular Structure on Lipid Bilayer Properties DTDG This compound (DTDG) EtherLinkage Ether Linkages DTDG->EtherLinkage NoCarbonyl Absence of Carbonyl Group EtherLinkage->NoCarbonyl H_Bonding Stronger Intermolecular H-Bonding NoCarbonyl->H_Bonding TighterPacking Tighter Lipid Packing H_Bonding->TighterPacking IncreasedOrder Increased Membrane Order TighterPacking->IncreasedOrder Cholesterol Cholesterol SterolRing Rigid Steroid Ring Cholesterol->SterolRing Intercalation Intercalation Between Phospholipids SterolRing->Intercalation ChainRestriction Restricts Acyl Chain Motion Intercalation->ChainRestriction CondensingEffect Condensing Effect Intercalation->CondensingEffect DecreasedFluidity Decreased Fluidity (Ld Phase) ChainRestriction->DecreasedFluidity CondensingEffect->DecreasedFluidity IncreasedThickness Increased Thickness CondensingEffect->IncreasedThickness DecreasedPermeability Decreased Permeability CondensingEffect->DecreasedPermeability

Caption: Influence of Molecular Structure on Lipid Bilayer Properties

Experimental Workflow for Comparing Membrane Effects

G Figure 2. Experimental Workflow for Comparative Analysis cluster_experiments Biophysical Characterization Start Start: Prepare Lipid Stock Solutions (Phospholipid, DTDG, Cholesterol) VesiclePrep Prepare LUVs/MLVs with varying concentrations of DTDG or Cholesterol Start->VesiclePrep Fluidity Membrane Fluidity (Fluorescence Anisotropy) VesiclePrep->Fluidity Thickness Bilayer Thickness (SAXS) VesiclePrep->Thickness Permeability Permeability (Dye Leakage Assay) VesiclePrep->Permeability Domains Lipid Domains (AFM) VesiclePrep->Domains DataAnalysis Data Analysis and Quantitative Comparison Fluidity->DataAnalysis Thickness->DataAnalysis Permeability->DataAnalysis Domains->DataAnalysis Conclusion Draw Conclusions on the Comparative Effects DataAnalysis->Conclusion

Caption: Experimental Workflow for Comparative Analysis

Summary and Conclusion

This guide has provided a comparative overview of the effects of a DTDG analog (DHPC) and cholesterol on lipid bilayers.

  • Cholesterol acts as a potent modulator of membrane properties, significantly decreasing fluidity in the liquid-disordered phase, increasing bilayer thickness, and reducing permeability. Its effects are crucial for the formation of liquid-ordered domains.

  • This compound (represented by its C16 analog, DHPC) , by virtue of its ether linkages, inherently promotes a more ordered membrane state compared to its ester-linked counterparts. While it also responds to the ordering effect of cholesterol, its intrinsic properties already contribute to a more tightly packed bilayer. Its effect on water permeability appears to be less pronounced than that of cholesterol.

For drug development professionals, the choice between incorporating a dialkylglycerol like DTDG or cholesterol into a lipid-based formulation will depend on the desired biophysical properties. DTDG's ether linkages offer enhanced chemical stability, which can be advantageous for shelf-life and in vivo stability. However, cholesterol's well-characterized and potent ability to modulate membrane fluidity and permeability provides a more established means of controlling drug release and interaction with biological membranes. Further direct experimental comparisons of DTDG and cholesterol are warranted to fully elucidate their respective advantages in specific applications.

References

literature review of comparative studies involving 1,2-O,O-Ditetradecyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate lipid excipients is a critical determinant of the efficacy and stability of lipid-based drug delivery systems. This guide provides a comparative literature review of 1,2-O,O-Ditetradecyl-rac-glycerol, a synthetic diether lipid, against other commonly used lipid alternatives. The following sections present available data on its performance, detailed experimental protocols, and relevant signaling pathway interactions.

Performance Comparison in Liposomal Formulations

This compound, a diether lipid, offers a unique structural motif compared to the more common ester-linked lipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). The ether linkage provides enhanced chemical stability against hydrolysis, a significant advantage for increasing the shelf-life of liposomal formulations.[1]

While direct, quantitative comparative studies on the performance of this compound are limited in the readily available literature, we can infer its potential properties based on the characteristics of ether lipids in general and compare them to well-characterized lipids like DSPC.

Table 1: Inferred Performance Comparison of Liposomes

ParameterThis compound (Diether)1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) (Diester)Key Considerations
Chemical Stability High (Ether linkage is resistant to hydrolysis)Moderate (Ester linkage is susceptible to hydrolysis)Ether lipids offer potential for longer shelf-life and stability in biological fluids.
Physical Stability Expected to be high, forming rigid membranesHigh, known to form stable, well-ordered bilayers.[2]The saturated tetradecyl chains of this compound suggest the formation of stable liposomes. Cholesterol is often included in DSPC formulations to enhance stability.[3][4]
Transfection Efficiency Potentially lower for cationic derivativesCationic diester lipids are widely used for gene delivery.The efficiency of gene delivery is highly dependent on the entire formulation, including the cationic headgroup and helper lipids.[5][6] Some studies suggest that archaeal ether lipids can enhance mRNA delivery.[7]
Hemolytic Activity Data not availableGenerally low, but dependent on formulationHemolytic activity is a critical safety parameter for intravenous formulations.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, standard lipid-based formulation techniques can be adapted.

Liposome (B1194612) Preparation via Thin-Film Hydration

This common method can be used to prepare liposomes incorporating this compound.[8][9][10][11]

Materials:

  • This compound

  • Other lipids (e.g., cholesterol, helper lipids) as required

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Dissolve this compound and any other lipids in the organic solvent in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size. This process is typically repeated for an odd number of passes (e.g., 11 times) to ensure a narrow size distribution.

G Liposome Preparation Workflow cluster_0 Lipid Film Formation cluster_1 Vesicle Formation & Sizing dissolve Dissolve Lipids in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydration with Aqueous Buffer dry->hydrate Lipid Film extrude Extrusion hydrate->extrude final Final Liposome Suspension extrude->final Unilamellar Vesicles

Workflow for liposome preparation by thin-film hydration and extrusion.

Signaling Pathway Interactions: Protein Kinase C Activation

Diacylglycerols (DAGs) are well-known second messengers that activate Protein Kinase C (PKC). Given the structural similarity of this compound to DAGs, its potential to interact with PKC signaling pathways is of interest.

Studies have shown that ether-linked diglycerides can activate PKC, but their efficacy and the conditions for activation can differ from their acyl-linked counterparts.[12] Specifically, some research indicates that the sn-1 carbonyl group present in ester-linked glycerolipids, which is absent in ether-linked lipids, is crucial for effective PKC activation.[13] This suggests that this compound may be a less potent activator of PKC compared to endogenous diacylglycerols.

The activation of PKC by different lipid species can also be isoform-specific.[14] For instance, the activation of certain PKC isoforms by ether-linked diglycerides has been shown to have a stronger requirement for calcium compared to activation by diacyl-sn-glycerols.[12]

G Simplified PKC Activation Pathway cluster_0 Stimuli cluster_1 Membrane Lipids cluster_2 Effector Enzyme cluster_3 Second Messengers & Kinase cluster_4 Cellular Response agonist Agonist plc Phospholipase C (PLC) agonist->plc pip2 PIP2 dag Diacylglycerol (DAG) (Ester-linked) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates (Potent) ether_lipid This compound (Ether-linked) ether_lipid->pkc Activates (Less Potent, Ca2+ dependent) plc->pip2 hydrolyzes response Downstream Signaling ip3->response Ca2+ release pkc->response Phosphorylation

Comparative activation of PKC by ester- and ether-linked glycerols.

Conclusion

This compound presents a chemically stable alternative to traditional ester-linked lipids for the formulation of drug delivery systems. Its saturated hydrocarbon chains suggest the formation of rigid and stable liposomes. However, the available literature lacks direct comparative studies to quantify its performance in terms of drug loading, release kinetics, and in vivo efficacy against standard lipids like DSPC. Furthermore, its interaction with cellular signaling pathways, such as PKC activation, appears to be less potent than that of endogenous diacylglycerols. Further experimental data is required to fully elucidate the advantages and disadvantages of using this compound in advanced drug delivery applications.

References

Safety Operating Guide

Proper Disposal of 1,2-O,O-Ditetradecyl-rac-glycerol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of 1,2-O,O-Ditetradecyl-rac-glycerol, ensuring the safety of laboratory personnel and the protection of the environment.

For researchers, scientists, and drug development professionals, the proper management and disposal of laboratory chemicals are paramount. This document provides essential, step-by-step guidance for the disposal of this compound (CAS No. 36314-51-9), a long-chain diether glycerol. While not classified as a hazardous substance under the Globally Harmonized System (GHS), its physical properties necessitate a structured and cautious disposal protocol to prevent environmental contamination.[1]

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be familiar with its properties and the necessary safety measures. Adherence to these guidelines will minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE):

A comprehensive set of PPE should be worn at all times when handling this compound.[1] This includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Chemically impermeable gloves that have been inspected for integrity before use.[1]

  • Body Protection: A lab coat or other suitable protective clothing. For situations with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended.[1]

  • Respiratory Protection: In cases where dust or aerosols may be generated, a full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1]

General Handling Procedures:

  • Work in a well-ventilated area to avoid the inhalation of any dust or aerosols.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols during handling.[1]

  • Employ non-sparking tools and take measures to prevent electrostatic discharge.[1]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent its spread.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as this could lead to environmental contamination.[1]

  • Cleanup:

    • For dry spills, carefully collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

    • Avoid breathing in any dust that may be generated during cleanup.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect all cleanup materials for disposal.

First-Aid Measures:

  • In case of skin contact: Immediately wash off with soap and plenty of water and consult a doctor.[1]

  • In case of eye contact: Rinse the eyes with pure water for at least 15 minutes and seek medical attention.[1]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

  • If ingested: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Quantitative Data Summary

While specific hazard data for this compound is limited, the following table summarizes its key physical and chemical properties.

PropertyData
CAS Number 36314-51-9
GHS Classification No data available
Signal Word No data available
Hazard Statements No data available
Precautionary Statements No data available

Table 1: Physicochemical and Hazard Data for this compound.[1]

Detailed Disposal Procedures

The primary objective for the disposal of this compound is to prevent its release into the environment. As a water-insoluble and persistent compound, it should not be disposed of down the drain or in regular waste streams.

Step-by-Step Disposal Plan:

  • Collection:

    • Collect all waste material, including spilled substance and contaminated items (e.g., gloves, absorbent paper), in a suitable, clearly labeled, and closed container.[1]

    • Ensure the container is compatible with the chemical.

  • Storage:

    • Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials.[1]

    • The storage area should be secure and accessible only to authorized personnel.

  • Final Disposal:

    • Option 1: Licensed Waste Disposal Contractor: The most recommended method is to transfer the waste to a licensed professional waste disposal service. These companies are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.

    • Option 2: Incineration: For non-hazardous organic materials, incineration at a permitted facility is a common and effective disposal method.[2][3] This process destroys the chemical and reduces its volume.

    • Option 3: Landfill: Disposal in a designated landfill for chemical waste may be an option, but this is generally less preferred for persistent organic compounds.[4] The landfill must be approved to accept such waste.

Important Considerations:

  • Regulatory Compliance: Always adhere to local, state, and federal regulations regarding chemical waste disposal. These regulations can vary significantly.

  • Do Not Discharge into Drains: Under no circumstances should this chemical be allowed to enter the sewer system or waterways.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generated collect 1. Collect Waste - In a labeled, closed container start->collect spill_check Is it a spill? collect->spill_check spill_cleanup 2. Follow Spill Cleanup Protocol - Contain and collect spill_check->spill_cleanup Yes store 3. Store Securely - Cool, dry, well-ventilated area spill_check->store No spill_cleanup->store consult_regs 4. Consult Local Regulations & Waste Disposal Provider store->consult_regs disposal_options 5. Select Disposal Method consult_regs->disposal_options incineration Incineration (Preferred Method) disposal_options->incineration landfill Chemical Landfill (If Permitted) disposal_options->landfill end End: Compliant Disposal incineration->end landfill->end

Caption: Decision workflow for the safe disposal of this compound.

By following these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,2-O,O-Ditetradecyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Laboratory Professionals

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1,2-O,O-Ditetradecyl-rac-glycerol (CAS Number: 36314-51-9). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. While this specific chemical has limited hazard classification data, the following recommendations are based on available safety data sheets and best practices for handling similar compounds.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.[1]

PPE CategoryRecommended EquipmentStandard Compliance (Example)
Eye/Face Protection Tightly fitting safety goggles with side-shields. In situations with a higher risk of splashing, a face shield may be appropriate.EN 166 (EU) or NIOSH (US)
Hand Protection Chemically impermeable gloves. It is crucial to inspect gloves for any signs of degradation or perforation before each use.EU Directive 89/686/EEC, EN 374
Body Protection Fire/flame resistant and impervious clothing, such as a laboratory coat. For larger quantities or increased exposure risk, a full suit may be necessary.N/A
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]NIOSH (US) or CEN (EU)
Operational and Handling Plan

Proper handling procedures are critical to prevent accidental exposure and contamination.

Engineering Controls:

  • Work in a well-ventilated area.[1] The use of a chemical fume hood is recommended, especially when handling powders to avoid dust formation.[1]

  • Ensure that emergency exits and a designated risk-elimination area are readily accessible.[1]

  • An eyewash station and safety shower should be in close proximity to the handling area.

Safe Handling Practices:

  • Avoid all personal contact, including inhalation of dust or aerosols.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[2][3]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[1]

  • Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

Spill and Emergency Procedures

Immediate and appropriate action is necessary in the event of a spill or exposure.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Clean-up: For dry spills, avoid generating dust.[3] Use a dry clean-up method such as sweeping or vacuuming with an explosion-proof vacuum.[3][4] For liquid spills, absorb with an inert material.

  • Collect: Place the spilled material into a suitable, closed, and labeled container for disposal.[1][3]

First Aid Measures:

  • After eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a doctor.[1]

  • After skin contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.

  • Chemical Waste: Collect waste in suitable and closed containers.[1] Arrange for disposal by a licensed professional waste disposal service.

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as chemical waste in accordance with applicable regulations.[5]

Visualizing Safety Protocols

To further clarify the procedural workflow for safely handling this compound, the following diagrams illustrate the key decision-making and action steps.

Caption: Workflow for Handling this compound.

Caption: Emergency Response for Spills and Exposures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.